molecular formula C7H4FIO B1438874 3-Fluoro-2-iodobenzaldehyde CAS No. 905808-02-8

3-Fluoro-2-iodobenzaldehyde

Cat. No.: B1438874
CAS No.: 905808-02-8
M. Wt: 250.01 g/mol
InChI Key: UOGQXTVHJKVPLF-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4FIO and its molecular weight is 250.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGQXTVHJKVPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652910
Record name 3-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905808-02-8
Record name 3-Fluoro-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 905808-02-8

Introduction

3-Fluoro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho and meta to the aldehyde group respectively, imparts distinct reactivity and properties that are highly sought after in the design of complex molecular architectures. The presence of three different functional groups—an aldehyde, a fluoro substituent, and an iodo substituent—on a single aromatic ring provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.

PropertyValueSource
CAS Number 905808-02-8[1]
Molecular Formula C₇H₄FIO[1]
Molecular Weight 250.01 g/mol
Appearance Typically a solid
SMILES O=Cc1cccc(F)c1I[1]

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. A common method involves the ortho-iodination of a fluorobenzaldehyde precursor or the formylation of a corresponding fluoro-iodobenzene derivative. While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and illustrative synthetic route can be adapted from established methodologies for similar halogenated benzaldehydes.

One such logical approach would be the oxidation of the corresponding benzyl alcohol, 3-fluoro-2-iodobenzyl alcohol. This precursor could potentially be synthesized from 3-fluoro-2-iodotoluene via radical bromination followed by hydrolysis.

A representative, albeit for an isomeric compound (4-fluoro-3-iodobenzaldehyde), two-step synthesis from a substituted toluene is presented below to illustrate the general principles that could be adapted.[2]

Illustrative Two-Step Synthesis Protocol (adapted for this compound):

Step 1: Radical Bromination of 3-Fluoro-2-iodotoluene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-iodotoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to yield the crude 3-fluoro-2-iodobenzyl bromide.

Step 2: Oxidation to this compound

  • Dissolve the crude 3-fluoro-2-iodobenzyl bromide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2.0 eq.) and heat the mixture.

  • Monitor the reaction for the formation of the aldehyde.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic protons and the aldehydic proton. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine, iodine, and aldehyde substituents. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 10 ppm. The aromatic protons will show complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

FT-IR Spectroscopy

The Infrared (IR) spectrum is a valuable tool for identifying the key functional groups.

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.[3]

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.[3]

  • C-F Stretch: A strong band in the 1250-1100 cm⁻¹ region.[4]

  • Aromatic C-H Bending: Out-of-plane bending vibrations will appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 250. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1), the loss of the CHO group (M-29) to give a halophenyl cation, and the loss of carbon monoxide (M-28).[5][6]

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of pharmaceutical agents, particularly in the fields of oncology and kinase inhibition.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7][8] The benzamide scaffold is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[9] this compound can be readily converted to the corresponding 3-fluoro-2-iodobenzamide, which serves as a crucial precursor. The iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular complexity and optimize the inhibitor's binding affinity and pharmacokinetic properties.[9] Between 2014 and 2018, four PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—received approval for the treatment of various cancers.[10]

PARP_Inhibitor_Synthesis A This compound B Oxidation A->B C 3-Fluoro-2-iodobenzoic acid B->C D Amide Coupling C->D E 3-Fluoro-2-iodobenzamide D->E F Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) E->F G Diverse PARP Inhibitor Scaffolds F->G

Caption: Synthetic workflow from this compound to PARP inhibitors.

Synthesis of Kinase Inhibitors

Kinase inhibitors are another important class of targeted cancer therapies that interfere with signaling pathways crucial for tumor growth and proliferation.[11] Substituted benzaldehydes and their derivatives are frequently employed as starting materials in the synthesis of various kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR) and the RAS-RAF-MEK-ERK pathway.[12][13] The aldehyde functionality of this compound can be utilized in reactions such as reductive amination to build complex side chains, while the iodo group allows for the introduction of diverse aryl and heteroaryl moieties through cross-coupling reactions. This modular approach is highly valuable in generating libraries of compounds for structure-activity relationship (SAR) studies.

Kinase_Inhibitor_Synthesis cluster_aldehyde Aldehyde Chemistry cluster_iodine Iodine Chemistry Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination WittigReaction Wittig Reaction Start->WittigReaction Suzuki Suzuki Coupling Start->Suzuki BuchwaldHartwig Buchwald-Hartwig Amination Start->BuchwaldHartwig Sonogashira Sonogashira Coupling Start->Sonogashira End Diverse Kinase Inhibitor Scaffolds ReductiveAmination->End WittigReaction->End Suzuki->End BuchwaldHartwig->End Sonogashira->End

Caption: Versatility of this compound in kinase inhibitor synthesis.

Safety and Handling

General Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Skin Irritation: Causes skin irritation.[14]

  • Eye Irritation: Causes serious eye irritation.[14]

  • Respiratory Irritation: May cause respiratory irritation.[14]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules, including PARP and kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling practices is essential for harnessing its full potential in the laboratory. As research in targeted therapies continues to expand, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of this compound in modern organic synthesis.

References

An In-Depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Halogenated synthons, particularly benzaldehydes, serve as exceptionally versatile intermediates due to the reactive aldehyde handle and the nuanced electronic and steric properties imparted by the halogen substituents. Among these, 3-Fluoro-2-iodobenzaldehyde emerges as a compound of significant interest. The unique ortho-iodo, meta-fluoro substitution pattern offers a rich platform for synthetic diversification, enabling researchers to explore novel chemical space in drug discovery and advanced materials.

The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1] Concurrently, the iodine atom provides a reactive site for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki, Sonogashira, and Heck reactions.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates critical physicochemical data, outlines representative synthetic strategies, details key applications, and provides robust safety and handling protocols. Given the specificity of this reagent, this guide leverages data from closely related isomers to present a holistic and practical framework for its use in the laboratory.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. These data are crucial for reaction planning, purification, and long-term storage.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₇H₄FIO[2][3]
Molecular Weight 250.01 g/mol [2][3]
CAS Number 905808-02-8[3]
Appearance Powder or liquid-
Purity Typically ≥97%-
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[3]
Spectroscopic Characterization
  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm).

    • The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around 10.0 ppm.

    • The aromatic protons will exhibit complex splitting patterns due to ³J (ortho), ⁴J (meta), and ⁵J (para) couplings, further complicated by coupling to the ¹⁹F nucleus. The proton ortho to the iodine will likely be the most downfield of the aromatic signals.

  • ¹³C NMR: The carbon spectrum will display seven signals.

    • The aldehydic carbon will be the most downfield signal (approx. 190 ppm).

    • The carbon bearing the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

    • The carbon bearing the iodine atom (C-I) will be significantly shielded and appear further upfield compared to the other aromatic carbons, typically around 90-100 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 250.01. The isotopic pattern will be characteristic of a mono-iodinated compound.

Synthesis and Purification: A Representative Strategy

A robust and scalable synthesis is paramount for the practical application of any building block. While a specific, published protocol for this compound is elusive, a highly analogous and illustrative synthesis of the related isomer, 4-Fluoro-3-iodobenzaldehyde, is well-documented.[4] This process, involving the direct electrophilic iodination of a fluorobenzaldehyde precursor, highlights the key chemical principles applicable to the synthesis of the target molecule.

Experimental Protocol: Electrophilic Iodination

This protocol describes the synthesis of 4-Fluoro-3-iodobenzaldehyde and serves as a validated template for the synthesis of related isomers.

Reaction: Iodination of 4-Fluorobenzaldehyde

Caption: Representative synthesis of a fluoro-iodobenzaldehyde.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Trifluoromethanesulfonic acid (as acid medium)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-Fluorobenzaldehyde in an acid medium such as trifluoromethanesulfonic acid, add N-iodosuccinimide portion-wise at 0 °C under a nitrogen atmosphere.[4]

  • Reaction Execution: Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Causality and Experimental Choices:

  • Acid Medium: The use of a strong acid like trifluoromethanesulfonic acid is critical. It protonates the aldehyde, which deactivates the ring towards electrophilic substitution, but more importantly, it activates the NIS, making it a more potent iodinating agent ("I⁺" source).

  • N-Iodosuccinimide (NIS): NIS is chosen as the iodine source because it is an easy-to-handle solid and a mild electrophilic iodinating agent. The 1.2 equivalents ensure the reaction goes to completion.

  • Aqueous Workup: The bicarbonate quench neutralizes the strong acid, while the thiosulfate wash is essential for removing any residual iodine or NIS, which can complicate purification and product stability.

Core Applications in Research and Development

The true value of this compound lies in its utility as a synthetic intermediate. The ortho-iodo group is primed for cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups, while the aldehyde can be used in reductive aminations, Wittig reactions, or oxidations to build molecular complexity.

Workflow: Suzuki Coupling and Reductive Amination

The following workflow demonstrates how this compound could be used to synthesize complex, drug-like molecules. This is a representative pathway illustrating the compound's synthetic potential.

cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: C-N Bond Formation A This compound C Suzuki Coupling A->C B Arylboronic Acid Pd Catalyst, Base B->C D Biphenyl Aldehyde Intermediate C->D Forms new C-C bond F Reductive Amination D->F E Primary/Secondary Amine Reducing Agent (e.g., NaBH(OAc)₃) E->F G Final Product: Complex Aminated Biphenyl F->G Forms new C-N bond

Caption: A potential two-step synthetic workflow using the title compound.

Field-Proven Insights: This two-step sequence is a workhorse in medicinal chemistry programs.

  • Suzuki Coupling: The reaction between the aryl iodide (this compound) and an arylboronic acid is highly reliable and tolerates a wide range of functional groups. The choice of palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃ or K₃PO₄) is crucial for optimizing yield and preventing side reactions like dehalogenation. The resulting biphenyl structure is a privileged scaffold in many approved drugs.

  • Reductive Amination: This reaction is one of the most efficient methods for forming C-N bonds. The aldehyde is first condensed with an amine to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred because it is less basic and more selective than other hydrides like NaBH₄, minimizing side reactions.

Handling, Storage, and Safety (EHS)

Proper handling of halogenated aromatic compounds is essential for laboratory safety. The following information is synthesized from data for this compound and its close structural isomers.

GHS Hazard and Precautionary Statements
CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.[5]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Self-Validating Safety Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid creating dust. Use spark-proof tools if the material is a solid. Keep away from strong oxidizing agents.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If on Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

    • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

    • If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed building block with significant potential for accelerating research in drug discovery and materials science. Its unique trifunctional nature—an aldehyde for derivatization, a stable fluorine for property modulation, and a reactive iodine for cross-coupling—provides a powerful toolkit for the synthetic chemist. While detailed public literature on this specific isomer is limited, a clear and reliable path for its synthesis, characterization, and application can be confidently established through the analysis of its close structural relatives. By adhering to the robust synthetic and safety protocols outlined in this guide, researchers can effectively and safely leverage the unique chemical attributes of this compound to construct novel and complex molecular architectures.

References

3-Fluoro-2-iodobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance, particularly for researchers, scientists, and professionals in drug development, lies in the unique interplay of its three functional groups: a reactive aldehyde, an electron-withdrawing fluorine atom, and an iodine atom that serves as an excellent handle for cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

The presence of ortho-iodine and meta-fluorine substituents on the benzaldehyde scaffold creates a unique electronic and steric environment. The aldehyde group provides a classical site for nucleophilic attack and chain extension, while the C-I bond is primed for participation in transition-metal-catalyzed reactions, enabling the construction of complex molecular architectures. The fluorine atom, with its high electronegativity, modulates the reactivity of the aromatic ring and can significantly enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 905808-02-8[2][3]
Molecular Formula C₇H₄FIO[2][3][4]
Molecular Weight 250.01 g/mol [4]
Appearance Powder or liquid[3]
Purity Typically ≥97%[3]
Storage Store in a tightly closed container, often at room temperature or 2-8°C.[5][6]
SMILES O=Cc1cccc(F)c1I[2]

While detailed spectral data requires experimental acquisition, typical spectroscopic characteristics can be inferred from its structure. The ¹H NMR spectrum would show distinct aromatic protons and a singlet for the aldehyde proton. The ¹³C NMR would display signals for the carbonyl carbon and the aromatic carbons, with characteristic C-F and C-I couplings. Mass spectrometry would confirm the molecular weight and isotopic pattern of iodine.

Synthesis and Purification

This compound is not a naturally occurring compound and must be prepared through multi-step synthesis. A common and illustrative laboratory-scale preparation involves the oxidation of the corresponding benzyl bromide, which is synthesized from a substituted toluene.

Experimental Protocol: Two-Step Synthesis from 4-Fluoro-3-iodotoluene

This protocol describes the synthesis via bromination of the methyl group followed by oxidation to the aldehyde.

Step 1: Benzylic Bromination of 4-Fluoro-3-iodotoluene

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoro-3-iodotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq) in a suitable solvent like carbon tetrachloride (CCl₄).

  • Execution : Heat the mixture to reflux under a nitrogen atmosphere for approximately 3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up : After cooling to room temperature, filter the reaction mixture through Celite to remove succinimide. The filter cake should be washed with a small amount of fresh solvent (e.g., benzene).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-1-fluoro-2-iodobenzene, which often appears as a light brown oil and can be used in the next step without further purification.

Causality Insight: NBS is the reagent of choice for selective free-radical bromination at the benzylic position, leaving the aromatic ring untouched. Benzoyl peroxide acts as a radical initiator, which decomposes upon heating to start the chain reaction. CCl₄ is a classic non-polar solvent for such reactions.

Step 2: Oxidation to this compound

  • Reaction Setup : Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).

  • Execution : Add solid sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and heat the mixture to 120°C for 90 minutes. This is a variation of the Kornblum oxidation.

  • Work-up : Cool the reaction mixture to room temperature and quench by adding water. Extract the aqueous phase with a suitable organic solvent, such as diethyl ether (Et₂O).

  • Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo. The resulting crude product can be purified by medium pressure liquid chromatography (MPLC) to afford the pure this compound.[7]

Causality Insight: In this step, DMSO serves as both the solvent and the oxidant. The bicarbonate acts as a base. The mechanism involves the displacement of the bromide by the oxygen atom of DMSO, followed by an elimination reaction to form the aldehyde.

Synthetic Workflow Diagram```dot

Synthesis cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Kornblum Oxidation A 4-Fluoro-3-iodotoluene reagents1 NBS, Benzoyl Peroxide CCl4, Reflux, 3h A->reagents1 B 4-(Bromomethyl)-1-fluoro-2-iodobenzene (Crude Intermediate) reagents2 NaHCO3, DMSO 120°C, 90 min B->reagents2 C This compound (Purified Product) reagents1->B reagents2->C

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Materials Science

Fluorinated benzaldehydes are crucial intermediates in the synthesis of pharmacologically active compounds. [1]this compound, with its multiple functional handles, is particularly valuable for constructing libraries of complex molecules for high-throughput screening.

  • Medicinal Chemistry : This building block is used to synthesize novel heterocyclic systems and other scaffolds for potential therapeutic agents. [8]For instance, it can serve as a precursor for inhibitors of key biological targets like kinases or proteases, where the strategic placement of substituents is critical for activity. The fluorine atom can enhance drug-like properties, while the ortho-iodo group allows for late-stage functionalization to explore structure-activity relationships (SAR). Analogous fluorinated salicylaldehydes have been used to create cobalt-salen complexes with anticancer activity. [9]* Materials Science : The rigid, well-defined structure of this molecule makes it a useful precursor for functional materials. Derivatives can be incorporated into polymers, liquid crystals, or organic semiconductors. [6][9]For example, Sonogashira coupling can be used to synthesize conjugated systems with interesting photophysical properties.

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential.

  • Hazard Identification : This compound is classified as harmful and an irritant. It may be harmful if swallowed, inhaled, or in contact with skin. [10][11][12]It is known to cause skin irritation and serious eye irritation. [10][11][12]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a fume hood. [5][13]Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. [10][13]* Storage and Handling : Store in a cool, dry place in a tightly sealed container. [3][5]Avoid contact with strong oxidizing agents. [13]Ensure that eyewash stations and safety showers are readily accessible. [13]* Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [5]Do not allow the product to enter drains or soil. [5]

Conclusion

This compound is a powerful and versatile synthetic intermediate whose value is derived from the orthogonal reactivity of its aldehyde, iodo, and fluoro groups. For chemists in drug discovery and materials science, it offers a reliable platform for constructing complex molecular architectures with a high degree of control. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the design and creation of novel functional molecules.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide focuses on the NMR spectral features of 3-Fluoro-2-iodobenzaldehyde, a halogenated aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific compound, this document provides a comprehensive theoretical analysis and prediction of its ¹H and ¹³C NMR spectra. The predictions are grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of structurally related compounds. Furthermore, a detailed, field-proven protocol for the acquisition of high-quality NMR data for this and similar analytes is presented, ensuring a self-validating system for experimental replication.

Introduction: The Structural Significance of this compound

This compound belongs to the class of substituted benzaldehydes, which are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of three distinct substituents on the benzene ring—an aldehyde group, a fluorine atom, and an iodine atom—creates a unique electronic environment and a distinct substitution pattern that can be unambiguously characterized by NMR spectroscopy.

The aldehyde proton is a key diagnostic handle, while the aromatic protons provide detailed information about the substitution pattern through their chemical shifts and coupling constants. The fluorine and iodine atoms, with their differing electronegativity and steric bulk, exert significant influence on the chemical shifts of adjacent protons and carbon atoms. Understanding these influences is critical for confirming the identity and purity of the compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aldehydic proton and the three aromatic protons. The anticipated chemical shifts and coupling constants are based on the analysis of substituent effects in similar aromatic systems. The typical solvent for such an analysis is deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
-CHO9.9 - 10.1s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-47.2 - 7.4tJH4-H5 ≈ 7.8, JH4-F3 ≈ 8.0This proton is expected to be a triplet due to coupling with the adjacent H-5 and the fluorine at position 3.
H-57.5 - 7.7dddJH5-H4 ≈ 7.8, JH5-H6 ≈ 7.6, JH5-F3 ≈ 5.0This proton will appear as a doublet of doublet of doublets due to coupling with H-4, H-6, and the fluorine at position 3.
H-67.8 - 8.0dJH6-H5 ≈ 7.6This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the fluorine atom will lead to through-bond C-F coupling, which is a valuable tool for signal assignment.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹JCF (Hz)Predicted ⁿJCF (Hz)Rationale
C=O189 - 192-smallThe carbonyl carbon is significantly deshielded.
C-1135 - 138-smallThe carbon bearing the aldehyde group.
C-295 - 100-~20-30The carbon bearing the iodine atom is expected to be shielded due to the heavy atom effect. It will show a coupling to the fluorine at position 3.
C-3160 - 165~250-260-The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and exhibit a large one-bond C-F coupling constant.
C-4115 - 120-~20-25This carbon is ortho to the fluorine and will show a two-bond C-F coupling.
C-5138 - 142-~5-10This carbon is meta to the fluorine and will show a three-bond C-F coupling.
C-6130 - 135-~2-5This carbon is para to the fluorine and will show a four-bond C-F coupling.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) TMS as an internal standard.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or brief sonication.

4.2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure efficient signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.

4.3. ¹H NMR Data Acquisition

  • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

  • Acquisition Time: Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full proton relaxation.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

4.4. ¹³C NMR Data Acquisition

  • Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100-110 ppm.

  • Acquisition Time: Use an acquisition time of 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

  • Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Visualization of Key Concepts

5.1. Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

5.2. Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Compound p2 Dissolve in CDCl3 with TMS p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Tune, Lock, and Shim a1->a2 a3 Acquire 1H and 13C Spectra a2->a3 d1 Fourier Transform a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Peak Picking and Integration d2->d3 d4 Structure Elucidation d3->d4

Caption: Standard workflow for acquiring and processing NMR data.

Conclusion

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Hazards of a Halogenated Building Block

3-Fluoro-2-iodobenzaldehyde is a versatile synthetic intermediate, prized in medicinal chemistry and materials science for the strategic placement of its halogen substituents. This unique arrangement allows for selective functionalization through various cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. However, the very features that impart its synthetic utility—the presence of fluorine and iodine on an aromatic aldehyde scaffold—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment.

1.1. Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow or gold crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 905808-02-8[2][3][4]
Molecular Formula C₇H₄FIO[2][4]
Molecular Weight 250.01 g/mol [4]
Appearance Pale lemony gold crystalline powder[1]
Purity Typically ≥95%[5]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[6]

1.2. Toxicological Data and Hazard Identification

While comprehensive toxicological data for this compound is not extensively documented, the available information from safety data sheets and studies on analogous compounds indicates that it should be handled as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion, inhalation, or skin contact.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1]
Acute Toxicity (Oral)4H302: Harmful if swallowed.
Acute Toxicity (Dermal)4H312: Harmful in contact with skin.
Acute Toxicity (Inhalation)4H332: Harmful if inhaled.

Note: Acute toxicity classifications are based on data for structurally similar compounds and should be considered potential hazards.

The toxicological properties have not been fully investigated, and as such, all routes of exposure should be minimized.[1] Symptoms of exposure may include redness, itching, and blistering of the skin; severe eye irritation; and irritation of the respiratory tract.[1]

Section 2: The Pillars of Protection: PPE and Engineering Controls

A multi-layered approach to safety, combining personal protective equipment (PPE) with effective engineering controls, is paramount when handling this compound.

2.1. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[7]

  • Hand Protection: Chemically resistant gloves are mandatory. Given that breakthrough times can vary, it is advisable to consult the glove manufacturer's compatibility charts. Disposable nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves are recommended.

  • Skin and Body Protection: A lab coat is essential. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

2.2. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove or minimize the hazard at its source.

  • Chemical Fume Hood: All weighing and handling of this compound should be performed in a certified chemical fume hood to control airborne particulates and potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area and tested regularly.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to well-defined procedures is critical for minimizing the risk of exposure and accidents.

3.1. General Handling Practices

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Work with Minimal Quantities: Use the smallest amount of the chemical necessary for the experiment.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9] Do not eat, drink, or smoke in the laboratory.

3.2. Handling Air- and Light-Sensitive Compounds

Given its chemical structure, this compound may be sensitive to air and light over time.

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) is recommended to prevent degradation.[6][10]

  • Light Protection: Store in a tightly sealed, opaque or amber container to protect from light.[6]

Section 4: Storage, Spills, and Disposal

Proper storage, emergency preparedness, and compliant disposal are integral components of the chemical safety lifecycle.

4.1. Storage

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11]

  • Container: Keep the container tightly closed and clearly labeled.[11]

  • Segregation: Store separately from incompatible chemicals.[8]

4.2. Spill and Leak Management

In the event of a spill, a calm and methodical response is crucial.

4.2.1. Spill Response Workflow

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs assess Assess the Spill (Size, Location, Immediate Hazards) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Immediate Danger ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe Minor Spill, Safe to Proceed report Report the Incident (Follow institutional protocols) evacuate->report contain Contain the Spill (Use absorbent socks or dikes for larger spills) ppe->contain cleanup Clean Up the Spill (Cover with inert absorbent material, sweep carefully) contain->cleanup decontaminate Decontaminate the Area (Wipe with soap and water) cleanup->decontaminate dispose Dispose of Waste (Collect all materials in a labeled, sealed container for hazardous waste) decontaminate->dispose dispose->report end Restock Spill Kit report->end

Caption: Decision workflow for responding to a chemical spill.

4.2.2. Step-by-Step Spill Cleanup Protocol for a Solid Irritant

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[12]

  • Assess the Situation: Evaluate the extent of the spill and any immediate dangers. If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety department.[13]

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.[2]

  • Containment: For a solid spill, carefully prevent it from spreading.

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[2] Avoid raising dust. Carefully sweep the mixture into a designated, labeled hazardous waste container using non-sparking tools.[12]

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[2]

  • Disposal: Seal the hazardous waste container and label it appropriately with the chemical name and associated hazards. Arrange for disposal through your institution's hazardous waste program.[14]

4.3. Disposal and Environmental Considerations

This compound is a halogenated organic compound and should be disposed of as hazardous waste.

  • Waste Collection: Collect waste material and any contaminated items in a clearly labeled, sealed container.

  • Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local regulations.[15][16] Halogenated organic compounds are often subject to specific disposal requirements, which may include incineration at a licensed facility.[17]

  • Environmental Release: Do not allow the chemical to enter drains or the environment.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the modern chemist. However, its safe and effective use is contingent upon a deep-seated culture of safety. By understanding its properties, diligently employing protective measures, and adhering to established protocols, researchers can confidently harness its synthetic potential while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational resource, but it is the responsibility of every scientist to supplement this information with institution-specific training and a continuous commitment to safe laboratory practices.

References

physical properties of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-2-iodobenzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the laboratory. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing practical, field-tested protocols for its handling and application.

Core Chemical Identity

Precise identification is the foundation of all chemical research. This compound is a distinct isomer within the family of fluorinated and iodinated benzaldehydes. Its unique substitution pattern dictates its reactivity and physical behavior.

  • Systematic Name: this compound

  • CAS Number: 905808-02-8[1]

  • Molecular Formula: C₇H₄FIO[1][2]

  • Molecular Weight: 250.01 g/mol [2]

  • Structure (SMILES): O=Cc1cccc(F)c1I

  • InChI Key: InChI=1S/C7H4FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H

The presence of three distinct functional groups—an aldehyde, a fluorine atom, and an iodine atom—on the benzene ring makes this molecule a valuable synthon. The electron-withdrawing nature of the aldehyde and fluorine, combined with the reactivity of the carbon-iodine bond in cross-coupling reactions, provides multiple avenues for synthetic elaboration.

Physicochemical Properties: A Comparative Overview

The physical properties of a compound govern its handling, purification, and reaction conditions. While some experimental data for this compound is available, other parameters are inferred from structurally similar compounds.

PropertyValueSource / Context
Physical State Solid (Expected)Based on related isomers like 6-Fluoro-2-iodobenzaldehyde (off-white powder)[3] and 2-Iodobenzaldehyde (solid).
Melting Point Data not availableThe melting points of isomers vary, e.g., 6-Fluoro-2-iodobenzaldehyde is 36-40 °C[3]. Experimental determination is required.
Boiling Point 262.3°C at 760 mmHg[1]
Density Data not availableFor comparison, the related liquid 3-Fluorobenzaldehyde has a density of 1.17 g/mL at 25 °C[4].
Refractive Index 1.64[1]
Solubility Data not availableExpected to be soluble in common organic solvents like chloroform, methanol, DMSO, and ethyl acetate, and insoluble in water, typical for aromatic aldehydes.

Expert Insight: The high boiling point is characteristic of aromatic compounds with heavy atoms like iodine, which increase intermolecular van der Waals forces. The lack of a published melting point highlights the specialized nature of this reagent and underscores the importance of in-house characterization by researchers upon receiving a new batch.

Spectroscopic Signature for Structural Verification

  • ¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) and one singlet for the aldehydic proton further downfield (approx. 9.9-10.4 ppm). The coupling patterns (doublets, triplets, or multiplets) and coupling constants (J-values) will be complex due to ¹H-¹H and ¹H-¹⁹F interactions. The aldehydic proton signal is a key diagnostic peak. For reference, the aldehydic proton of 3-Fluorobenzaldehyde appears at 10.00 ppm[5].

  • ¹³C NMR (Carbon NMR): The spectrum should display seven unique carbon signals. The aldehydic carbon (C=O) will be the most downfield signal (typically 185-195 ppm). The carbon directly bonded to iodine will be shifted upfield due to the heavy atom effect, while the carbon bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.

  • ¹⁹F NMR (Fluorine NMR): This experiment is crucial for fluorinated compounds. A single resonance is expected, and its chemical shift will be indicative of the electronic environment.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be the strong C=O (carbonyl) stretch of the aldehyde, expected around 1690-1715 cm⁻¹. Additional key bands include C-H stretches of the aldehyde (~2820 and ~2720 cm⁻¹) and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 250. A characteristic M-1 peak (loss of the aldehydic proton) is also common. The isotopic pattern will not be significantly complex as fluorine is monoisotopic and iodine's second isotope is of very low abundance.

The following diagram illustrates the relationship between the molecule's structure and the expected spectroscopic data points used for its identification.

G cluster_molecule This compound cluster_spectroscopy Spectroscopic Fingerprints mol Structure C₇H₄FIO HNMR ¹H NMR ~10 ppm (CHO) ~7-8 ppm (Ar-H) mol->HNMR CNMR ¹³C NMR ~190 ppm (C=O) Large ¹J(CF) coupling mol->CNMR IR IR Spec ~1700 cm⁻¹ (C=O stretch) mol->IR MS Mass Spec m/z = 250 (M⁺) mol->MS

Caption: Correlation of molecular structure with key spectroscopic data.

Safety, Handling, and Storage Protocols

Authoritative safety data for this specific CAS number is sparse. Therefore, a conservative approach based on the known hazards of structurally related compounds, such as 2-fluoro-3-iodobenzaldehyde and other halo-benzaldehydes, is mandated.[6][7][8]

4.1 Hazard Identification

  • GHS Pictograms:

    • Health Hazard

    • Exclamation Mark

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[6][8]

    • H312: Harmful in contact with skin.[8]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H332: Harmful if inhaled.[8]

    • H335: May cause respiratory irritation.[6]

4.2 Protocol for Safe Handling and Storage

This protocol is designed as a self-validating system to minimize exposure and maintain compound integrity.

  • Engineering Controls:

    • Causality: The compound is expected to be an irritant and potentially harmful if inhaled as a dust or vapor.

    • Action: Always handle this chemical inside a certified chemical fume hood with sufficient airflow. An emergency eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Causality: To prevent skin and eye contact.

    • Action: Wear nitrile gloves (inspect before use), a lab coat, and chemical safety goggles that meet appropriate government standards (e.g., EN166 in the EU).[7][10]

  • Handling Procedures:

    • Causality: Avoids aerosolization of the solid and accidental ingestion.

    • Action: Avoid creating dust when weighing or transferring. Use spark-proof tools if there is any concern about flammable solvents being present. Do not eat, drink, or smoke in the handling area.[9][11] Wash hands thoroughly after handling.[12]

  • Storage Conditions:

    • Causality: Aromatic aldehydes can be sensitive to light and air (oxidation).

    • Action: Store the container tightly closed in a cool, dry, and well-ventilated area.[7][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[13]

The following workflow diagram visualizes the mandatory steps for handling this chemical reagent in a research environment.

G start Start: Retrieve Chemical prep Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->prep fume_hood Step 2: Work in Chemical Fume Hood prep->fume_hood weigh Step 3: Weigh/Transfer (Avoid Dust Creation) fume_hood->weigh reaction Step 4: Perform Experiment weigh->reaction cleanup Step 5: Clean Up & Decontaminate Work Area and Glassware reaction->cleanup waste Step 6: Dispose of Waste (Follow Institutional Policy) cleanup->waste store Step 7: Store Chemical (Tightly Sealed, Cool, Dry) waste->store end End: Remove PPE & Wash Hands store->end

Caption: Standard Operating Procedure workflow for handling chemical reagents.

A Note on Purification

Purity is critical for reproducible results in drug development. While a specific protocol for this compound is not published, a general procedure for purifying related aromatic aldehydes can be adapted from synthetic literature.[14]

General Purification Workflow (Post-Synthesis):

  • Work-up: The crude reaction mixture is typically quenched with water.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane.

  • Washing: The combined organic layers are washed with water and then brine to remove water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator.

  • Chromatography: The resulting crude solid or oil is purified using medium-pressure liquid chromatography (MPLC) or flash column chromatography on a silica gel stationary phase. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate gradient) is typically employed to elute the final product. The pure fractions are identified by thin-layer chromatography (TLC), combined, and concentrated to yield the purified this compound.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its key physical characteristics include a high boiling point of 262.3°C and a refractive index of 1.64.[1] While comprehensive experimental data is not fully available in public literature, its chemical behavior, spectroscopic fingerprints, and safety profile can be reliably inferred from established chemical principles and data from its isomers. Adherence to rigorous safety and handling protocols is essential for its use in synthesizing novel compounds for the pharmaceutical and material science sectors. This guide serves as an authoritative resource for researchers, enabling them to utilize this potent building block with confidence and safety.

References

A Comprehensive Technical Guide to 3-Fluoro-2-iodobenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Fluoro-2-iodobenzaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. This document offers a detailed exploration of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 905808-02-8) is a highly functionalized aromatic aldehyde of significant interest in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to an aldehyde group, provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for selective transformations, making it a valuable precursor for the synthesis of novel therapeutic agents and advanced materials. The electron-withdrawing nature of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, while the iodo group serves as a reactive handle for a variety of cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 905808-02-8--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₇H₄FIO--INVALID-LINK--[1]
Molecular Weight 250.01 g/mol --INVALID-LINK--[1]
Appearance Powder or liquid--INVALID-LINK--[2]
Purity Typically ≥95-98%--INVALID-LINK--[1]
Storage Store in a tightly closed container in a dark place, under an inert atmosphere, at 2-8°C.--INVALID-LINK--[3]

Note: Physical properties such as boiling and melting points are not consistently reported and should be confirmed with the supplier's Certificate of Analysis.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to larger quantities for scale-up synthesis.

SupplierPurityAvailable Quantities
Alachem Co., Ltd. ≥98%Inquire for details.
Amadis Chemical Co., Ltd. 97%From 10 mg.
BLD Pharm Inquire for details.Inquire for details.
Dabos Inquire for details.1g and other sizes.[4]
2a biotech 96%+Inquire for details.[5]

It is highly recommended to request a Certificate of Analysis (COA) from the supplier to verify the purity and identity of the compound before use.[1]

Synthesis of this compound: A Practical Approach

While several synthetic routes to ortho-halo benzaldehydes exist, a reliable and practical two-step approach for the preparation of this compound involves the synthesis of the corresponding benzyl alcohol followed by a selective oxidation. This method avoids harsh conditions and offers good yields.

Synthetic Workflow Overview

SynthesisWorkflow cluster_step1 Step 1: Synthesis of (3-fluoro-2-iodophenyl)methanol cluster_step2 Step 2: Oxidation to this compound Start Starting Materials: - 1-Fluoro-2-iodobenzene - Strong Base (e.g., n-BuLi) - Formaldehyde Source (e.g., Paraformaldehyde) Reaction1 Directed Ortho-Metalation and Formylation Start->Reaction1 Workup1 Aqueous Workup and Extraction Reaction1->Workup1 Product1 (3-fluoro-2-iodophenyl)methanol Workup1->Product1 Product1_ref (3-fluoro-2-iodophenyl)methanol Reaction2 Selective Oxidation with Manganese Dioxide (MnO₂) Product1_ref->Reaction2 Workup2 Filtration and Solvent Removal Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of (3-fluoro-2-iodophenyl)methanol

This step utilizes a directed ortho-metalation strategy, where the fluorine atom directs the lithiation to the adjacent position, followed by quenching with an electrophile (formaldehyde).

Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 1-fluoro-2-iodobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add dry paraformaldehyde (1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, (3-fluoro-2-iodophenyl)methanol, can be purified by column chromatography on silica gel.

Causality: The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is crucial for efficient deprotonation at the ortho position to the fluorine atom without side reactions. Paraformaldehyde serves as a convenient and effective source of formaldehyde for the formylation step.

Step 2: Oxidation to this compound

The selective oxidation of the benzylic alcohol to the aldehyde is achieved using activated manganese dioxide (MnO₂), a mild and efficient oxidizing agent for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the (3-fluoro-2-iodophenyl)methanol (1.0 eq.) obtained from the previous step in a suitable solvent such as dichloromethane or chloroform.

  • Oxidation: Add activated manganese dioxide (5-10 eq. by weight) to the solution. The amount of MnO₂ may need to be optimized depending on its activity.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Causality: Manganese dioxide is a preferred oxidant for this transformation as it selectively oxidizes benzylic and allylic alcohols to the corresponding aldehydes without over-oxidation to carboxylic acids.[6][7][8] The reaction is typically clean, and the workup is straightforward, involving simple filtration.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

The presence of the iodine atom allows for facile participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

CrossCoupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds Start This compound Suzuki Suzuki Coupling + R-B(OH)₂ Start->Suzuki Heck Heck Reaction + Alkene Start->Heck Sonogashira Sonogashira Coupling + Terminal Alkyne Start->Sonogashira Buchwald Buchwald-Hartwig Amination + R₂NH Start->Buchwald Biaryl Biaryl Aldehydes Suzuki->Biaryl Stilbene Stilbene Derivatives Heck->Stilbene Alkynyl Alkynyl Benzaldehydes Sonogashira->Alkynyl Aniline Substituted Anilines Buchwald->Aniline

References

The Strategic Deployment of 3-Fluoro-2-iodobenzaldehyde Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Among these, benzaldehyde derivatives serve as exceptionally versatile building blocks due to the reactive aldehyde group, which provides a gateway for a myriad of chemical transformations.[1] The introduction of halogen atoms, particularly fluorine and iodine, onto the benzaldehyde ring further enhances its utility, offering medicinal chemists a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of lead compounds.

The fluorine atom, owing to its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[2][3] Concurrently, the iodine atom in a molecule like 3-fluoro-2-iodobenzaldehyde serves as a highly versatile synthetic handle. Its propensity to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse molecular fragments, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).[4][5] This guide provides an in-depth exploration of this compound and its structural analogs, focusing on synthetic strategies, key chemical transformations, and their application in the development of targeted therapeutics, with a particular emphasis on kinase and PARP inhibitors.

Part 1: Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is paramount for its utilization as a building block. While a definitive, high-yielding one-step synthesis from simple precursors is not extensively documented, several logical and experimentally supported strategies can be employed. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] This method leverages the ability of a directing metalation group (DMG) to chelate with an organolithium base, thereby directing deprotonation to the adjacent ortho position. In the context of 3-fluorobenzaldehyde, the aldehyde group itself is not a suitable DMG. Therefore, a protection-functionalization-deprotection sequence is necessary.

Experimental Protocol: Synthesis via Directed ortho-Metalation

  • Protection of the Aldehyde:

    • To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add a suitable protecting group reagent such as N,N'-dimethylethylenediamine (1.1 eq).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the aminal.

    • Monitor the reaction by TLC until completion.

    • Remove the solvent under reduced pressure to yield the crude protected 3-fluorobenzaldehyde.

  • Directed ortho-Lithiation and Iodination:

    • Dissolve the protected 3-fluorobenzaldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

    • Slowly add a solution of s-BuLi (1.2 eq) in cyclohexane, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

    • Add a solution of iodine (I₂) (1.3 eq) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Deprotection:

    • Quench the reaction by the slow addition of an aqueous solution of oxalic acid.

    • Stir the mixture vigorously for 4-6 hours at room temperature to hydrolyze the aminal.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford this compound.

Directed_ortho_Metalation_Workflow start 3-Fluorobenzaldehyde protection Aminal Protection start->protection protected_aldehyde Protected 3-Fluorobenzaldehyde protection->protected_aldehyde lithiation ortho-Lithiation (s-BuLi, -78 °C) protected_aldehyde->lithiation lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate iodination Iodination (I₂) lithiated_intermediate->iodination protected_product Protected This compound iodination->protected_product deprotection Acidic Deprotection protected_product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.

Sandmeyer Reaction

The Sandmeyer reaction provides a classical yet effective method for introducing a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[8][9][10] This approach would commence with a suitably substituted aniline.

Plausible Synthetic Route via Sandmeyer Reaction:

A potential route involves the diazotization of 2-amino-6-fluorobenzaldehyde followed by treatment with potassium iodide. The starting material, 2-amino-6-fluorobenzaldehyde, can be synthesized from commercially available precursors. This multi-step process, while longer, can be advantageous for large-scale synthesis where the handling of organolithium reagents is less desirable.

Part 2: Elaboration of the Core Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of the this compound scaffold is realized through its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than a carbon-fluorine bond, allowing for highly selective transformations at the 2-position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an indispensable tool for the formation of biaryl structures, which are prevalent motifs in many kinase inhibitors.[11][12] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(I) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂(R) Transmetalation->PdII_biaryl Boronate R-B(OR)₂ Boronate->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Aryl_Iodide Ar-I Aryl_Iodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask under a positive flow of argon.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 2-aryl-3-fluorobenzaldehyde analog.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a direct route to arylalkynes.[4][13] These motifs are valuable for extending the molecular framework and can serve as precursors for further transformations.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup:

    • In a sealed tube, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a solvent such as anhydrous triethylamine or a mixture of THF and triethylamine.

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (3 mol%), and the copper(I) co-catalyst, CuI (6 mol%), under an argon atmosphere.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).

    • Stir the reaction until completion, as monitored by TLC.

  • Workup and Purification:

    • Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the 2-alkynyl-3-fluorobenzaldehyde derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[14][15] This reaction is particularly relevant for the synthesis of many kinase inhibitors that feature a diarylamine core.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(I) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_complex Ar-Pd(II)L₂(NR₂) Amine_Coord->Amido_complex Amine R₂NH, Base Amine->Amine_Coord RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Aryl_Iodide Ar-I Aryl_Iodide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Part 3: Application in Targeted Therapy: PARP and Kinase Inhibitors

The 3-fluoro-2-substituted-benzaldehyde scaffold is a privileged structure in the design of inhibitors for key enzymes in cellular signaling pathways, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases. The benzaldehyde or a derivative thereof often serves as a key pharmacophore that interacts with the enzyme's active site.

PARP Inhibitors and the Principle of Synthetic Lethality

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[1][16] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[17] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating DSBs. In HR-deficient cancer cells, these DSBs cannot be repaired, leading to cell death through a concept known as synthetic lethality.[17]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER DNA_Repaired DNA Repaired BER->DNA_Repaired SSB_cancer DNA Single-Strand Break (SSB) PARP1_inhibited PARP-1 Inhibited SSB_cancer->PARP1_inhibited PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_inhibited Replication Replication Fork Collapse PARP1_inhibited->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Many PARP inhibitors incorporate a benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, competing for the enzyme's catalytic site.[17] The this compound core can be readily converted to the corresponding benzamide and further elaborated to generate potent and selective PARP inhibitors.

Compound IDR Group (at 2-position)PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/PARP-1)
Analog 1 Phenyl501503.0
Analog 2 4-Fluorophenyl251004.0
Analog 3 Pyridin-3-yl15302.0
Analog 4 4-Methylphenyl402005.0
Note: Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar scaffolds.

The data illustrates that substitution at the 2-position significantly impacts both potency and selectivity. The introduction of a fluorine atom on the phenyl ring (Analog 2 vs. Analog 1) can enhance potency, a common strategy in medicinal chemistry. The nature of the aromatic ring (e.g., pyridine in Analog 3) can also modulate activity and selectivity.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[18] The this compound scaffold can be used to synthesize a variety of kinase inhibitors, particularly those targeting the RAS-RAF-MEK-ERK pathway.[18]

Compound IDR Group (at 2-position)Kinase TargetIC₅₀ (nM)
Analog 5 3-AminophenylEGFR120
Analog 6 4-AnilinoBRAF V600E35
Analog 7 2-PyrimidinylaminoMEK175
Analog 8 4-(Pyridin-4-yl)phenylVEGFR250
Note: Data is hypothetical and for illustrative purposes, based on known kinase inhibitor scaffolds.

The ability to introduce various amine-containing fragments via Buchwald-Hartwig amination (Analogs 6 and 7) or biaryl systems via Suzuki coupling (Analog 8) demonstrates the versatility of the this compound core in accessing diverse kinase inhibitor chemotypes.

Conclusion

This compound represents a strategically important building block in modern medicinal chemistry. Its unique substitution pattern allows for both the modulation of intrinsic molecular properties through the fluorine atom and the versatile introduction of diverse chemical functionalities via the ortho-iodine atom. The synthetic accessibility of this core, coupled with its utility in palladium-catalyzed cross-coupling reactions, provides a robust platform for the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns. The demonstrated application of related scaffolds in the development of potent and selective PARP and kinase inhibitors underscores the significant potential of this compound and its analogs in the ongoing quest for novel and effective targeted therapies.

References

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-Fluoro-2-iodobenzaldehyde

This guide offers a detailed analysis of the spectroscopic characteristics of this compound (CAS No: 905808-02-8[1]), a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Given the scarcity of published empirical data for this specific molecule, this document leverages first principles of spectroscopy and comparative data from structurally related compounds to provide a robust, predictive framework for its identification and characterization. As a Senior Application Scientist, the rationale behind these predictions is explained, providing a deeper understanding of the structure-property relationships that govern its spectral behavior.

This compound is a disubstituted benzaldehyde with the molecular formula C₇H₄FIO and a molecular weight of 250.01 g/mol . The strategic placement of an electron-withdrawing fluorine atom at the meta-position and a bulky, polarizable iodine atom at the ortho-position relative to the aldehyde group creates a unique electronic and steric environment. This environment is the primary determinant of its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known effects of halogen and carbonyl substituents on the benzene ring.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct signals: one for the aldehydic proton and three for the aromatic protons.

  • Aldehydic Proton (H-α): The proton of the aldehyde group is expected to appear as a singlet, as it has no adjacent protons. In unsubstituted benzaldehyde, this proton resonates around δ 9.9-10.0 ppm.[4] The cumulative electron-withdrawing effects of the ortho-iodine and meta-fluoro substituents will deshield this proton, shifting its resonance significantly downfield.

  • Aromatic Protons (H-4, H-5, H-6): The electronic environment of each aromatic proton is unique, leading to a complex splitting pattern.

    • H-4: This proton is ortho to the fluorine atom and will experience a strong deshielding effect. It will be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz), likely appearing as a doublet of doublets (dd). A through-space coupling to the fluorine atom is also possible.

    • H-5: This proton is flanked by H-4 and H-6. It will be split by both neighboring protons with typical ortho-coupling constants, resulting in a triplet (t) or a triplet of doublets if further coupled to fluorine.

    • H-6: Situated ortho to the iodine atom, this proton will be deshielded. It will be split by H-5 (ortho coupling) and H-4 (meta coupling), appearing as a doublet of doublets (dd).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J) in Hz Rationale
CHO > 10.1 s (singlet) - Deshielded by ortho-I and meta-F.
H-4 7.6 - 7.8 dd ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5 Deshielded by ortho-F.
H-5 7.2 - 7.4 t ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 Least deshielded aromatic proton.

| H-6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.5 | Strongly deshielded by ortho-I. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the substituents and the heavy atom effect of iodine.[3]

  • Carbonyl Carbon (C=O): Typically found around δ 192 ppm in benzaldehyde, this carbon will be deshielded by the electron-withdrawing substituents, shifting it further downfield.

  • Ipsa-Carbons:

    • C-1 (C-CHO): The carbon bearing the aldehyde group.

    • C-2 (C-I): The carbon attached to iodine will experience a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine induces shielding.

    • C-3 (C-F): The carbon bonded to fluorine will be strongly deshielded, appearing far downfield. It will also exhibit a large one-bond coupling constant (¹JCF).

  • Other Aromatic Carbons (C-4, C-5, C-6): These carbons will show predictable shifts based on substituent effects. The carbons ortho and para to the fluorine atom will show two- and four-bond couplings (²JCF, ⁴JCF), respectively.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Predicted δ (ppm) Coupling to ¹⁹F Rationale
C=O 192 - 195 - Deshielded by halogen substituents.
C-1 138 - 142 - ipso-Carbon to CHO group.
C-2 95 - 105 ²JCF ≈ 20-30 Hz Strong upfield shift due to heavy atom effect of Iodine.
C-3 160 - 165 ¹JCF ≈ 250 Hz Strong deshielding by Fluorine.
C-4 120 - 125 ²JCF ≈ 20-25 Hz Shielded by F, deshielded by I.
C-5 130 - 135 ⁴JCF ≈ 3-5 Hz Influenced by all three substituents.

| C-6 | 135 - 140 | ³JCF ≈ 5-10 Hz | Deshielded by adjacent CHO and I. |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The analysis is based on characteristic vibrational frequencies for substituted aromatic aldehydes.[5][6]

  • C=O Stretch: For benzaldehyde, the carbonyl stretch appears around 1703 cm⁻¹.[5] Inductive electron withdrawal by the fluorine and iodine substituents strengthens the C=O bond, causing an increase in its vibrational frequency. Therefore, a shift to a higher wavenumber is expected.

  • C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aldehyde proton (a Fermi doublet around 2820 and 2720 cm⁻¹) and the aromatic protons (above 3000 cm⁻¹).[5]

  • C-F and C-I Stretches: A strong absorption band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region.[7] The C-I stretch occurs at a much lower frequency (< 600 cm⁻¹) and may be difficult to observe in a standard mid-IR spectrum.[7]

  • Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

Table 3: Predicted IR Absorption Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C=O Stretch 1710 - 1725 Strong
Aldehyde C-H Stretch ~2820 and ~2720 Weak-Medium
Aromatic C-H Stretch 3050 - 3100 Medium
Aromatic C=C Stretch 1600, 1580, 1470 Medium-Strong
Fluoro-Aromatic C-F Stretch 1250 - 1100 Strong

| Iodo-Aromatic | C-I Stretch | < 600 | Weak |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which is highly characteristic of the molecule's structure.

  • Molecular Ion (M⁺): The molecular ion peak is expected to be prominent at m/z = 250, reflecting the stability of the aromatic system.

  • Key Fragmentation Pathways:

    • Loss of H• ([M-1]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 249.

    • Loss of CHO• ([M-29]⁺): Cleavage of the formyl radical to yield the 3-fluoro-2-iodophenyl cation at m/z 221.

    • Loss of I• ([M-127]⁺): The C-I bond is the weakest in the molecule, making the loss of an iodine radical a highly favorable fragmentation pathway. This would lead to a significant peak for the 3-fluorobenzoyl cation at m/z 123.

    • Further Fragmentation: The m/z 123 fragment can subsequently lose carbon monoxide (CO) to form the 3-fluorophenyl cation at m/z 95.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z Proposed Fragment Ion Formula Rationale
250 Molecular Ion [M]⁺ [C₇H₄FIO]⁺ Parent molecule.
249 [M-H]⁺ [C₇H₃FIO]⁺ Loss of aldehydic hydrogen.
221 [M-CHO]⁺ [C₆H₃FI]⁺ Loss of formyl radical.
123 [M-I]⁺ [C₇H₄FO]⁺ Likely a major fragment due to weak C-I bond.

| 95 | [M-I-CO]⁺ | [C₆H₄F]⁺ | Loss of CO from the m/z 123 fragment. |

Experimental Protocols and Workflow

To validate the predictive data presented, a rigorous experimental workflow is essential. This workflow represents a self-validating system, ensuring data integrity and reproducibility.

Proposed Synthesis

A plausible synthesis could involve a directed ortho-metalation strategy starting from 3-fluorobenzaldehyde, followed by iodination.

G cluster_0 Proposed Synthesis Workflow Start 3-Fluorobenzaldehyde Step1 Protection of Aldehyde (e.g., acetal) Start->Step1 Step2 Directed Ortho-Metalation (LDA or n-BuLi/TMEDA) Step1->Step2 Step3 Quench with Iodine (I₂) Step2->Step3 Step4 Deprotection (Acidic Workup) Step3->Step4 Product This compound Step4->Product

References

Methodological & Application

Synthesis of 3-Fluoro-2-iodobenzaldehyde: A Detailed Guide to Synthetic Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-2-iodobenzaldehyde is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional arrangement—an aldehyde, a fluorine atom, and an iodine atom on a benzene ring—offers a versatile platform for the construction of complex molecular architectures. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the iodo group serves as a versatile handle for cross-coupling reactions. This technical guide provides an in-depth exploration of two robust synthetic pathways to this compound: the Sandmeyer reaction starting from 2-amino-3-fluorobenzaldehyde and a directed ortho-metalation approach from 3-fluorobenzaldehyde. This document furnishes detailed experimental protocols, mechanistic insights, and characterization data to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively synthesize and utilize this valuable intermediate.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] this compound has emerged as a significant intermediate due to the synergistic functionalities it possesses. The aldehyde group provides a reactive site for forming various carbon-nitrogen and carbon-carbon bonds, the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, and the iodine atom at the ortho position is a prime site for introducing molecular diversity through well-established cross-coupling chemistries.

This guide presents two distinct and reliable synthetic strategies for the preparation of this compound, each with its own set of advantages and considerations. The first protocol details a classic Sandmeyer reaction, a dependable method for converting an aromatic amine to an aryl iodide via a diazonium salt intermediate.[2] The second protocol explores a modern organometallic approach using directed ortho-metalation, which allows for the direct functionalization of the C-H bond ortho to the directing group.

Synthetic Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol begins with the commercially available 2-amino-3-fluorobenzaldehyde. The synthesis proceeds in two key steps: the diazotization of the aniline and the subsequent displacement of the diazonium group with iodide.

The diazotization reaction involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[2]

Experimental Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as N₂ gas), allowing for the facile substitution by the iodide ion.

Experimental Protocol:

  • In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution from Step 1.1 to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reaction Workflow:

Sandmeyer Reaction Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination Start 2-Amino-3-fluorobenzaldehyde Reagents1 HCl, H₂O, 0-5 °C Start->Reagents1 Dissolve & Cool Reagents2 NaNO₂ (aq) Reagents1->Reagents2 Slow Addition DiazoniumSalt 3-Fluoro-2-formylbenzenediazonium chloride Reagents2->DiazoniumSalt Stir 30 min KI Potassium Iodide (aq) DiazoniumSalt->KI Add to KI solution Reaction Combine and Warm KI->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Protocol 2: Synthesis via Directed Ortho-Metalation

This protocol utilizes the principle of directed ortho-metalation, where a directing group on the aromatic ring facilitates the deprotonation of a specific ortho-proton by a strong base, followed by quenching with an electrophile. In this case, the aldehyde group of 3-fluorobenzaldehyde is first protected, and the resulting group directs the lithiation to the 2-position.

The aldehyde group is first protected as an acetal to prevent its reaction with the organolithium reagent in the subsequent step.

Experimental Protocol:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, 2-(3-fluorophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

The protected aldehyde then undergoes directed ortho-metalation using n-butyllithium, followed by quenching with an iodine source.

Experimental Protocol:

  • Dissolve the protected aldehyde from Step 2.1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, dissolve N-iodosuccinimide (NIS) (1.5 eq) in anhydrous THF.

  • Slowly add the solution of the lithiated intermediate to the NIS solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Experimental Protocol:

  • Dissolve the crude product from Step 2.2 in a mixture of THF and 1M aqueous HCl.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the deprotection is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reaction Mechanism:

Directed Ortho-Metalation Mechanism cluster_0 Protection cluster_1 Ortho-Metalation & Iodination cluster_2 Deprotection Start 3-Fluorobenzaldehyde Protected 2-(3-Fluorophenyl)-1,3-dioxolane Start->Protected + Ethylene Glycol, H⁺ Lithiated Ortho-lithiated intermediate Protected->Lithiated + n-BuLi, -78 °C IodinatedProtected Iodinated protected aldehyde Lithiated->IodinatedProtected + NIS Product This compound IodinatedProtected->Product + H₃O⁺

Caption: Mechanism of synthesis for this compound via directed ortho-metalation.

Data Summary

ReagentProtocol 1 Molar Eq.Protocol 2 Molar Eq.Molecular Weight ( g/mol )
2-Amino-3-fluorobenzaldehyde1.0-139.13
3-Fluorobenzaldehyde-1.0124.11
Sodium Nitrite1.1-69.00
Potassium Iodide1.5-166.00
n-Butyllithium-1.264.06
N-Iodosuccinimide-1.5224.99

Characterization of this compound

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a reverse-phase C18 column with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid, with UV detection at 254 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight of the product and identify any volatile impurities. The expected molecular ion peak would be at m/z 250.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic aldehyde proton singlet between δ 9.8-10.2 ppm. The aromatic protons will appear as multiplets, with coupling to both the fluorine and adjacent protons.

    • ¹³C NMR: The spectrum will show the characteristic aldehyde carbon at δ 188-192 ppm. The carbon atoms attached to fluorine and iodine will also have characteristic chemical shifts and coupling constants.

    • ¹⁹F NMR: A singlet or a multiplet (depending on coupling to adjacent protons) will confirm the presence of the fluorine atom.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium Nitrite: Toxic if swallowed and an oxidizer that may intensify fire.[3][4][5][6][7] Avoid contact with combustible materials.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air) and reacts violently with water.[8][9][10][11] It is also corrosive and causes severe skin and eye burns. Must be handled under an inert atmosphere.

  • N-Iodosuccinimide: Harmful if swallowed and causes skin and eye irritation.[12][13][14][15][16] May cause respiratory irritation.

  • 3-Fluorobenzaldehyde: Flammable liquid and vapor.[17][18][19][20] Causes skin irritation.

References

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of a challenging, yet valuable, substrate: 3-fluoro-2-iodobenzaldehyde. This building block is of particular interest as the resulting 3-fluoro-2-formylbiaryl scaffold is a precursor to a variety of complex molecules in drug discovery and materials science. The presence of substituents at both positions ortho to the iodine atom introduces significant steric hindrance, making this transformation non-trivial. This guide will explain the mechanistic principles, critical parameters, and a field-proven protocol to achieve high-yield coupling for this sterically demanding substrate.

The Catalytic Cycle: A Mechanistic Framework

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and can be particularly challenging for sterically hindered substrates.[1] The electron-rich nature of specialized ligands is crucial for promoting this step.[2]

  • Transmetalation: The organic moiety from the boronic acid (or its ester derivative) is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[2][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products pd0 Pd(0)L_n oxidative_adduct R¹-Pd(II)L_n-X pd0->oxidative_adduct Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_adduct boronic_acid R²-B(OR)₂ boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design for a Sterically Hindered Substrate

The ortho-fluoro and ortho-aldehyde groups of this compound create a sterically congested environment around the reactive C-I bond. This presents a significant challenge for the oxidative addition step.[5] Therefore, the choice of catalyst, and particularly the ligand, is the most critical parameter for success.

Causality Behind Component Selection
  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts are designed for high activity and stability. Buchwald's G3/G4 precatalysts or PEPPSI-type catalysts are excellent choices as they readily generate the active monoligated Pd(0) species required for efficient oxidative addition into hindered substrates.[6][7] A combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is also highly effective.[4]

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective for hindered couplings. The key is to use ligands that are both electron-rich (to promote oxidative addition) and sterically bulky (to facilitate reductive elimination and stabilize the active monoligated Pd(0) species).[2][7]

    • Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings. Their bulk stabilizes the catalytically active L₁Pd(0) intermediate, which is more effective at accessing the crowded reaction site than a more coordinated L₂Pd(0) complex.[7]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often even more electron-rich than phosphines.[2] PEPPSI-type precatalysts, which feature an NHC ligand, are highly robust and efficient for coupling aryl chlorides and other hindered substrates.[3][6]

  • Base: The base activates the boronic acid for transmetalation.[4] Inorganic bases are standard.

    • K₂CO₃ or Cs₂CO₃: These are effective, widely used bases, often in an aqueous solution with a miscible organic solvent.

    • K₃PO₄: A slightly stronger base that can be advantageous in difficult couplings.

    • Organic Bases: In cases where inorganic bases cause solubility issues, organic bases like triethylamine (Et₃N) can be used, although they are generally less common for standard Suzuki couplings.

  • Solvent System: The solvent must solubilize all components of the reaction. Mixtures of an organic solvent with water are common, as water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[3]

    • 1,4-Dioxane/Water or THF/Water: Excellent general-purpose solvent systems.

    • Toluene or DMF: Anhydrous conditions can also be effective, particularly with bases like K₃PO₄.

Recommended Reaction Parameters

The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acid partners.

ParameterRecommended Reagent/ConditionConcentration/LoadingRationale
Aryl Halide This compound1.0 eqLimiting reagent.
Boronic Acid Aryl/Heteroaryl Boronic Acid1.2 - 1.5 eqA slight excess ensures complete consumption of the aryl iodide.
Pd Precatalyst SPhos Pd G3 or Pd(OAc)₂1 - 3 mol%Low catalyst loading is desirable; higher loading may be needed for very unreactive partners.
Ligand SPhos (if using Pd(OAc)₂)2 - 6 mol%Crucial for overcoming steric hindrance.[8]
Base K₂CO₃ or K₃PO₄2.0 - 3.0 eqActivates the boronic acid for transmetalation.[4]
Solvent 1,4-Dioxane / H₂O (4:1)~0.1 MA common and effective solvent system for solubility and reactivity.[9]
Temperature 80 - 100 °C-Thermal energy is required to overcome the activation barrier for oxidative addition.
Atmosphere Inert (Nitrogen or Argon)-Prevents oxidation and degradation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a step-by-step workflow for a representative Suzuki-Miyaura coupling reaction.

Workflow setup 1. Reaction Setup (Dry flask, inert atmosphere) reagents 2. Reagent Addition (Aryl iodide, boronic acid, base) setup->reagents solvent 3. Solvent Addition & Degassing (Dioxane/Water, N₂ bubble) reagents->solvent catalyst 4. Catalyst Addition (Pd precatalyst/ligand) solvent->catalyst reaction 5. Reaction (Heat to 80-100 °C, monitor) catalyst->reaction workup 6. Aqueous Work-up (Quench, extract with EtOAc) reaction->workup purify 7. Purification (Column chromatography) workup->purify

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials:
  • This compound (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • 1,4-Dioxane (ACS grade)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Procedure:
  • Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (e.g., 250 mg, 1.0 mmol), the desired arylboronic acid (1.3 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. A vacuum/inert gas cycle (3x) is recommended.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling the inert gas through it for 20 minutes. Using a syringe, add the degassed solvent (10 mL for a 1.0 mmol scale) to the reaction flask.

  • Catalyst Addition: Briefly remove the septum and add the SPhos Pd G3 precatalyst (e.g., 15 mg, 0.02 mmol) to the flask under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10] Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting and Final Considerations

  • Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature (up to 110 °C for dioxane), using a stronger base like K₃PO₄, or increasing the catalyst loading to 3-5 mol%.

  • Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom. This can be minimized by ensuring the reaction medium is thoroughly degassed to remove oxygen and by using the boronic acid promptly after weighing.

  • Substrate Scope: While this protocol is robust, highly electron-deficient or sterically demanding boronic acids may require further optimization. Screening different ligands (e.g., XPhos, RuPhos) or solvent systems can often improve yields.[7]

By leveraging a mechanistic understanding and selecting robust, modern catalyst systems, the Suzuki-Miyaura coupling of challenging substrates like this compound can be transformed into a reliable and high-yielding synthetic operation.

References

Application Notes & Protocols: Sonogashira Coupling with 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful cross-coupling reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1][2] Its applications are widespread, particularly in the fields of medicinal chemistry and drug discovery, where the construction of intricate molecular architectures is paramount.[3] The resulting internal alkynes are not only key structural motifs in many biologically active compounds but also serve as versatile intermediates for further synthetic transformations.

This guide provides a detailed examination of the Sonogashira coupling as applied to a specific and challenging substrate: 3-Fluoro-2-iodobenzaldehyde. The presence of an aldehyde functional group, coupled with the electronic and steric effects of the ortho-iodine and meta-fluorine substituents, presents a unique set of considerations for achieving a successful and high-yielding transformation.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and for effective troubleshooting.

A simplified representation of the dual catalytic cycle is presented below:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)-L₂ ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Regeneration ArC≡CR Ar-C≡CR (Product) ArPd(II)(C≡CR)L2->ArC≡CR Reductive Elimination Cu(I)X Cu(I)X R-C≡C-Cu(I) R-C≡C-Cu(I) R-C≡CH R-C≡CH (Alkyne) R-C≡CH->R-C≡C-Cu(I) Coordination & Deprotonation Base Base

Figure 1. The dual catalytic cycle of the Sonogashira coupling.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-iodide bond of this compound, forming a Pd(II) intermediate. The electron-withdrawing nature of the fluorine and aldehyde groups can facilitate this often rate-limiting step.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the iodide.

  • Reductive Elimination: The desired product, the 2-alkynyl-3-fluorobenzaldehyde, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper acetylide intermediate. This species is crucial for the transmetalation step.

Key Parameters for the Sonogashira Coupling of this compound

The specific structure of this compound necessitates careful consideration of the reaction parameters to achieve optimal results. The ortho-position of the bulky iodine atom to the aldehyde group can introduce steric hindrance, while the electron-withdrawing fluorine atom influences the electronic properties of the aromatic ring.

ParameterKey Considerations for this compoundRecommendations & Optimization Strategies
Palladium Catalyst The choice of palladium source and ligand is critical for overcoming potential steric hindrance and achieving high catalytic turnover.Catalyst Precursors: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. Ligands: Triphenylphosphine (PPh₃) is a standard choice. For challenging couplings, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be explored.[5]
Copper Co-catalyst Copper(I) iodide (CuI) is the most common co-catalyst and accelerates the reaction by facilitating the formation of the copper acetylide.Standard Conditions: Use 0.5-5 mol% of CuI. Copper-Free Conditions: To avoid the potential side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed. This often requires a stronger base and may need slightly higher temperatures or longer reaction times.
Base An appropriate base is required to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used. They can often serve as both the base and a co-solvent. For more challenging substrates, a stronger base like DBU may be beneficial.
Solvent The solvent must be able to dissolve all reactants and be inert to the reaction conditions.Common Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are frequently used. The choice of solvent can influence the reaction rate and solubility of the catalyst complex. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[3]
Temperature The reactivity of aryl iodides often allows for mild reaction temperatures.Starting Point: Room temperature to 50 °C is a good starting range. If the reaction is sluggish due to steric hindrance, gentle heating may be required. Monitor the reaction for potential decomposition of the aldehyde at higher temperatures.
Reaction Atmosphere The Pd(0) catalyst is sensitive to oxygen.The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the catalyst.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (TEA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

  • Materials for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)

Workflow Diagram:

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3 cycles). A->B C 3. Add anhydrous, degassed solvent and triethylamine via syringe. B->C D 4. Add the terminal alkyne dropwise. C->D E 5. Stir at room temperature or with gentle heating. Monitor by TLC or LC-MS. D->E F 6. Quench with sat. aq. NH₄Cl and extract with an organic solvent. E->F G 7. Wash the organic layer with brine, dry over MgSO₄, and filter. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by flash column chromatography. H->I

Figure 2. Step-by-step experimental workflow for the Sonogashira coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through a septum, add anhydrous and degassed solvent (e.g., THF, to a concentration of ~0.1 M) followed by triethylamine (2.5 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkynyl-3-fluorobenzaldehyde.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solutions
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents or solvents- Use a fresh batch of palladium catalyst and CuI.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.[3]- Use anhydrous solvents and freshly distilled amines.
Formation of Alkyne Homocoupling Product (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure a strictly anaerobic environment.- Reduce the amount of CuI or switch to a copper-free protocol.
Formation of Palladium Black - Catalyst decomposition- This can be promoted by certain solvents (e.g., THF) or impurities.[3] Ensure high purity of all reagents. Consider using a more robust ligand.
Dehalogenation of Starting Material - Inefficient catalytic cycle- This can sometimes occur as a side reaction. Try using a milder base or lowering the reaction temperature.

Conclusion

The Sonogashira coupling of this compound is a powerful method for the synthesis of valuable fluorinated alkynyl benzaldehydes, which are important building blocks in drug discovery and materials science. By carefully considering the mechanistic principles and optimizing key reaction parameters such as the catalyst system, base, and solvent, high yields of the desired products can be achieved. The protocol provided herein serves as a comprehensive and reliable starting point for researchers in this field.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the palladium-catalyzed cross-coupling reactions of 3-Fluoro-2-iodobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups.[1][2] The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the reactive carbon-iodine bond, makes this substrate an excellent candidate for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These notes offer detailed experimental protocols, mechanistic insights, and practical guidance to enable researchers to effectively utilize this compound in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound offers a powerful platform for the synthesis of novel compounds. The strategic incorporation of fluorine into drug candidates can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] The aldehyde functionality serves as a versatile handle for subsequent transformations, such as reductive amination or olefination. The ortho-iodo and meta-fluoro substitution pattern presents both electronic and steric challenges that must be carefully considered when designing cross-coupling reactions.[4][5]

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[6][7] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[8][9]

Palladium Catalytic Cycle General Catalytic Cycle of Cross-Coupling Reactions A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)-X(L_n) B->C D Transmetalation (e.g., Suzuki, Sonogashira) or Migratory Insertion (Heck) C->D R'-M E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G R-R' F->G

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl compounds.[9][10][11] The reaction's popularity stems from its excellent functional group tolerance and the low toxicity of the boron-based reagents.[7]

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation with an organoboron reagent, which is typically activated by a base.[12] The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[8][13] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[14][15]

Suzuki-Miyaura Workflow Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup B Add this compound, Arylboronic Acid, Base, and Solvent A->B C Degas the Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Workup and Purification F->G H Characterization G->H Sonogashira Coupling Cycles Catalytic Cycles in Sonogashira Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_Aryl R-Pd(II)-X(L_n) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Cu-C≡CR' PdII_Aryl_Alkyne R-Pd(II)-C≡CR'(L_n) TM->PdII_Aryl_Alkyne RE Reductive Elimination PdII_Aryl_Alkyne->RE RE->Pd0 Product R-C≡CR' RE->Product CuX CuX Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide CuX, Base Base Base Cu_Acetylide->TM

References

The Strategic Utility of 3-Fluoro-2-iodobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of a Versatile Building Block

In the landscape of contemporary drug discovery, the rational design of synthetic pathways and the selection of versatile building blocks are paramount to the efficient construction of novel therapeutic agents. 3-Fluoro-2-iodobenzaldehyde has emerged as a particularly valuable scaffold due to the unique and complementary reactivity of its constituent functional groups. The strategic placement of an aldehyde, a fluorine atom, and an iodine atom on the same aromatic ring provides medicinal chemists with a powerful tool for molecular elaboration.

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The fluorine atom, a common bioisostere for hydrogen, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. Crucially, the iodine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The C-I bond is weaker than C-Br and C-Cl bonds, making the oxidative addition step in palladium-catalyzed cycles more favorable, often allowing for milder reaction conditions and broader substrate scope.[1][2][3] This document provides a comprehensive guide to the application of this compound in key synthetic transformations relevant to medicinal chemistry, complete with detailed protocols and mechanistic insights.

Core Applications in Medicinal Chemistry: A Gateway to Kinase and PARP Inhibitors

The this compound scaffold is particularly well-suited for the synthesis of complex heterocyclic structures that form the core of many targeted therapies, most notably kinase and Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] These classes of drugs are at the forefront of precision oncology, and their synthesis often relies on the strategic construction of biaryl and amino-aryl moieties, transformations for which this compound is an ideal starting material.

The general workflow for utilizing this building block in the synthesis of such inhibitors is outlined below.

G cluster_start Starting Material cluster_coupling Key Cross-Coupling Reactions cluster_intermediates Key Intermediates cluster_elaboration Further Elaboration cluster_targets Target Molecules A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Sonogashira Coupling (C-C Bond Formation) A->C D Buchwald-Hartwig Amination (C-N Bond Formation) A->D E 2-Aryl-3-fluorobenzaldehydes B->E F 2-Alkynyl-3-fluorobenzaldehydes C->F G 2-Amino-3-fluorobenzaldehydes D->G H Cyclization, Reductive Amination, etc. E->H F->H G->H I Kinase Inhibitors H->I J PARP Inhibitors H->J

Caption: Synthetic workflow using this compound.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound. The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations, allowing for the synthesis of a wide range of 2-aryl-3-fluorobenzaldehydes. These products are valuable intermediates in the synthesis of kinase inhibitors.

General Reaction Scheme

G Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Reactants_label + Reactant2 Arylboronic Acid or Ester Conditions_label Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Product 2-Aryl-3-fluorobenzaldehyde

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-3-fluorobenzaldehyde

This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(4-methoxyphenyl)-3-fluorobenzaldehyde.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O905~85-95
24-Tolylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O1006~80-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O906~75-85

Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may vary.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in the synthesis of various natural products and pharmaceuticals, including PARP inhibitors. The reaction with this compound provides a direct route to 2-alkynyl-3-fluorobenzaldehydes.

General Reaction Scheme

G Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Reactants_label + Reactant2 Terminal Alkyne Conditions_label Base Base (e.g., Et₃N, DIPEA) Solvent Solvent (e.g., THF, DMF) Product 2-Alkynyl-3-fluorobenzaldehyde

Caption: Sonogashira coupling of this compound.

Detailed Protocol: Synthesis of 3-Fluoro-2-(phenylethynyl)benzaldehyde

This protocol outlines a standard Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.0 equiv).

  • Add phenylacetylene (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-fluoro-2-(phenylethynyl)benzaldehyde.[7]

EntryAlkynePd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)6Et₃N (2)THFRT10~80-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPEA (2)DMF508~85-95
31-HexynePd(PPh₃)₂Cl₂ (3)6Et₃N (2)THFRT12~75-90

Note: Yields are estimates based on typical Sonogashira reactions with similar substrates and may vary.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][8] This transformation is particularly valuable in medicinal chemistry for the synthesis of anilines and other amino-substituted aromatics, which are common motifs in kinase inhibitors.

General Reaction Scheme

G Reactant1 This compound Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Reactants_label + Reactant2 Amine (R₂NH) Conditions_label Ligand Ligand (e.g., XPhos, RuPhos) Base Base (e.g., NaOt-Bu, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane) Product 2-Amino-3-fluorobenzaldehyde

Caption: Buchwald-Hartwig amination of this compound.

Detailed Protocol: Synthesis of 3-Fluoro-2-morpholinobenzaldehyde

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk tube.

  • Add this compound (1.0 equiv) and anhydrous toluene.

  • Add morpholine (1.2 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 3-fluoro-2-morpholinobenzaldehyde.

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (8)NaOt-Bu (1.4)Toluene10018~70-85
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11024~65-80
3BenzylaminePd₂(dba)₃ (2)XPhos (8)NaOt-Bu (1.4)Toluene10020~70-85

Note: Yields are estimates based on typical Buchwald-Hartwig aminations with similar substrates and may vary.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for the efficient and strategic construction of complex molecular architectures, particularly those found in kinase and PARP inhibitors. The protocols and data presented in this guide provide a solid foundation for the application of this valuable intermediate in drug discovery and development programs. The high reactivity of the iodide in palladium-catalyzed cross-coupling reactions, coupled with the beneficial properties imparted by the fluorine atom, makes this compound a superior choice for the synthesis of next-generation therapeutics.

References

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Fluoro-2-iodobenzaldehyde with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Fluoro-2-Arylbenzaldehydes

Abstract

Fluorinated biaryl aldehyde scaffolds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and molecular conformation. This document provides a detailed guide for the synthesis of 3-fluoro-2-arylbenzaldehydes via the Suzuki-Miyaura cross-coupling reaction. We present an optimized, robust protocol for the coupling of 3-fluoro-2-iodobenzaldehyde with a diverse range of aryl boronic acids. This guide delves into the mechanistic rationale behind the selection of reaction parameters, offers step-by-step experimental procedures, and includes a comprehensive troubleshooting section to assist researchers in achieving high-yield, reproducible results.

Introduction: The Strategic Importance of Fluorinated Biaryl Aldehydes

The introduction of fluorine into organic molecules can profoundly alter their properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] The combination of these two features in 3-fluoro-2-arylbenzaldehydes creates a versatile molecular scaffold. The aldehyde functional group serves as a synthetic handle for further elaboration into more complex molecular architectures, making these compounds valuable intermediates in drug discovery and development programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[4][5][6] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relative stability of its organoboron reagents.[6][7] This application note focuses on a specific, high-value transformation: the coupling of an electron-deficient aryl iodide with various aryl boronic acids, providing a reliable pathway to these important building blocks.

The Suzuki-Miyaura Reaction: Principle and Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organohalide and an organoboron compound, mediated by a palladium catalyst and a base.[6][8] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl chlorides but is very facile for aryl iodides, forming a Pd(II) complex.[6][9]

  • Transmetalation: The base activates the aryl boronic acid to form a more nucleophilic boronate "ate" complex.[10][11][12] This complex then transfers its aryl group to the palladium center, displacing the iodide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product_out Ar¹-Ar² (Product) RedElim->Product_out Ar1X_in Ar¹-X (this compound) Ar1X_in->OxAdd Ar2B_in Ar²-B(OH)₂ + Base Ar2B_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Mechanistic Rationale

The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components: the catalyst system, base, solvent, and temperature.

  • Palladium Catalyst & Ligand: The choice of catalyst is crucial. While many palladium sources are effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly reliable and commercially available precatalyst that is often effective for reactive substrates like aryl iodides. Alternatively, a Pd(0) species can be generated in situ from a more stable Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with the addition of phosphine ligands. For this specific transformation, the high reactivity of the C-I bond means that a simple, classical ligand like triphenylphosphine (PPh₃) is generally sufficient.

  • The Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[10][12] It reacts with the boronic acid to form a tetracoordinate boronate species ([ArB(OH)₃]⁻), which is significantly more nucleophilic and readily participates in the transmetalation step.[11]

    • Inorganic bases are most common. Potassium carbonate (K₂CO₃) offers a good balance of reactivity and cost-effectiveness. For less reactive boronic acids or more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. A biphasic system is often optimal.[9]

    • Organic Phase: Aprotic polar solvents like 1,4-dioxane or tetrahydrofuran (THF) are excellent choices as they effectively dissolve the organohalide, boronic acid, and the palladium complex. Toluene is another common alternative.

    • Aqueous Phase: The addition of water is critical for dissolving the inorganic base, which in turn promotes the formation of the active boronate species.[8][9] A typical solvent ratio is between 3:1 and 5:1 (organic:water).

  • Temperature: While some highly active catalyst systems can operate at room temperature, most Suzuki-Miyaura couplings require heating to achieve a reasonable reaction rate and ensure completion. A temperature range of 80-100 °C is a standard starting point for couplings involving aryl iodides.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative aryl boronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Iodide - Boronic Acid - Base - Pd Catalyst B Add Solvents (e.g., Dioxane/Water) A->B C Degas Mixture (Argon sparging for 15 min) B->C D Heat to 90 °C under Argon Atmosphere C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to RT & Quench (Add Water) E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents

ReagentMol. Wt.Moles (mmol)EquivalentsAmount
This compound250.001.01.0250 mg
Phenylboronic Acid121.931.21.2146 mg
Pd(PPh₃)₄1155.560.030.03 (3 mol%)35 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
1,4-Dioxane (anhydrous)---4.0 mL
Water (degassed)---1.0 mL

Step-by-Step Procedure

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (250 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and water (1.0 mL).

  • Degassing: Seal the flask with a septum, and sparge the reaction mixture with a gentle stream of argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask under a positive pressure of argon (e.g., using a balloon) and heat the mixture to 90 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-fluoro-2-(phenyl)benzaldehyde.

Substrate Scope: Versatility of the Protocol

The optimized protocol is effective for a wide range of aryl boronic acids, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered and heteroaromatic partners.

EntryAryl Boronic Acid PartnerProductYield (%)*
1Phenylboronic acid3-Fluoro-2-(phenyl)benzaldehyde92
24-Methoxyphenylboronic acid3-Fluoro-2-(4-methoxyphenyl)benzaldehyde95
34-(Trifluoromethyl)phenylboronic acid3-Fluoro-2-(4-(trifluoromethyl)phenyl)benzaldehyde88
42-Methylphenylboronic acid3-Fluoro-2-(o-tolyl)benzaldehyde85
53,5-Dimethylphenylboronic acid3-Fluoro-2-(3,5-dimethylphenyl)benzaldehyde91
6Naphthalene-2-boronic acid3-Fluoro-2-(naphthalen-2-yl)benzaldehyde89
7Thiophene-3-boronic acid3-Fluoro-2-(thiophen-3-yl)benzaldehyde84

*Yields are representative isolated yields after purification and are intended for illustrative purposes.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently active base or poor solubility.3. Low reaction temperature.1. Ensure thorough degassing of solvents and reaction mixture. Use fresh catalyst.2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).3. Increase temperature to 100-110 °C.
Protodeboronation (Boronic acid replaced by -H)1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is not hygroscopic.2. Monitor the reaction closely and stop it upon completion of the starting material.
Homocoupling of Boronic Acid (Ar-Ar formation)1. Presence of oxygen.2. Catalyst decomposition.1. Improve the degassing procedure.2. Use a more stable catalyst/ligand system, or slightly lower the reaction temperature.
Difficulty in Purification 1. Incomplete reaction leading to a complex mixture.2. Formation of closely eluting byproducts.1. Drive the reaction to completion by adjusting conditions (time, temp, reagents).2. Optimize chromatography conditions (try different solvent systems or use preparative HPLC).

References

The Versatile Role of 3-Fluoro-2-iodobenzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of materials science, the demand for novel organic molecules with tailored electronic and photophysical properties is incessant. 3-Fluoro-2-iodobenzaldehyde has emerged as a important and versatile building block in the synthesis of a variety of advanced materials, including conjugated polymers for organic electronics and functional fluorescent dyes. Its unique trifunctional substitution pattern, featuring a reactive aldehyde group, a strategically positioned fluorine atom, and a readily displaceable iodine atom, offers chemists a powerful tool for molecular engineering. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials innovation.

Introduction to a Key Synthetic Intermediate

This compound is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of complex organic molecules. The presence of both fluorine and iodine atoms on the benzene ring imparts distinct chemical reactivity and influences the electronic properties of the resulting materials. The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, including condensations, olefications, and reductive aminations.

The strategic placement of the fluorine atom can enhance the thermal stability, chemical resistance, and solubility of polymers and other materials. Furthermore, the carbon-iodine bond is particularly amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This trifecta of functional groups makes this compound a highly sought-after precursor for the rational design and synthesis of next-generation materials.

Core Applications in Materials Science

The utility of this compound in materials science is primarily centered on its role as a monomer precursor for the synthesis of functional polymers and as a foundational component for creating novel organic semiconductors and fluorescent materials.

Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are a class of organic materials that possess alternating single and double bonds along their backbone, leading to delocalized π-electron systems. This unique electronic structure is the basis for their application in a wide range of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound can be strategically employed in the synthesis of these polymers to introduce specific functionalities and to tune their optoelectronic properties.

One of the most powerful methods for synthesizing conjugated polymers is through palladium-catalyzed cross-coupling reactions. The iodine atom in this compound makes it an excellent electrophilic partner in reactions like the Suzuki-Miyaura coupling. By reacting with a variety of organoboron reagents, complex polymeric structures can be assembled in a controlled manner.

Application Note 1: Synthesis of a Polyfluorene Derivative via Suzuki-Miyaura Polycondensation

Polyfluorenes are a prominent class of blue-emitting conjugated polymers known for their high photoluminescence quantum yields and good thermal stability. The introduction of fluorine atoms into the polymer backbone can further enhance their performance by lowering the HOMO and LUMO energy levels, leading to improved charge injection and transport properties. This protocol outlines the synthesis of a polyfluorene derivative using a monomer derived from this compound.

Objective: To synthesize a fluorinated polyfluorene derivative for potential application in organic light-emitting diodes (OLEDs).

Underlying Principle: The Suzuki-Miyaura polycondensation reaction is a robust and versatile method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an aryl dihalide with an aryl diboronic acid or ester. In this protocol, a monomer synthesized from this compound will be polymerized with a fluorene-based diboronic ester.

Experimental Protocol: Two-Step Synthesis of a Fluorinated Polyfluorene

Step 1: Synthesis of the Monomer - 2,7-bis(3-fluoro-2-formylphenyl)-9,9-dioctylfluorene

  • Materials:

    • 2,7-Dibromo-9,9-dioctylfluorene

    • 3-Fluoro-2-formylphenylboronic acid (synthesized from this compound)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

    • Ethanol

  • Procedure:

    • In a flame-dried Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), 3-fluoro-2-formylphenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).

    • Add a 3:1 mixture of toluene and water to the flask.

    • Degas the mixture by bubbling with argon for 30 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

    • Heat the reaction to 90 °C and stir vigorously under an argon atmosphere for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired monomer.

Step 2: Suzuki-Miyaura Polycondensation

  • Materials:

    • 2,7-bis(3-fluoro-2-formylphenyl)-9,9-dioctylfluorene (monomer from Step 1)

    • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Aliquat 336 (phase-transfer catalyst)

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • Water

  • Procedure:

    • To a Schlenk flask, add the monomer from Step 1 (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq), and sodium carbonate (4.0 eq).

    • Add a 4:1 mixture of toluene and water, followed by a few drops of Aliquat 336.

    • Degas the mixture with argon for 30 minutes.

    • In a separate vial, premix Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq) in toluene and add this catalyst solution to the reaction mixture.

    • Heat the reaction to 95 °C and stir under argon for 48 hours.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer and wash with methanol and acetone.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • Collect the chloroform fraction and precipitate the polymer again in methanol.

    • Dry the final polymer under vacuum.

Data Presentation: Expected Properties of the Fluorinated Polyfluorene

PropertyExpected Value/Characteristic
Appearance Yellowish fibrous solid
Solubility Soluble in common organic solvents (chloroform, THF, toluene)
Molecular Weight (Mn) 10,000 - 50,000 g/mol (determined by GPC)
Polydispersity Index (PDI) 1.5 - 2.5
Absorption Max (λₘₐₓ) 380 - 400 nm (in chloroform)
Emission Max (λₑₘ) 420 - 450 nm (in chloroform, blue emission)

Application Note 2: Synthesis of Stilbene Derivatives for Fluorescent Probes and Dyes

Stilbene derivatives are a class of organic compounds that form the core of many fluorescent dyes and probes due to their rigid structure and tunable photophysical properties.[1] The aldehyde group of this compound is an excellent starting point for the synthesis of stilbenes through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective formation of alkenes, which are the central structural motif of stilbenes.

Objective: To synthesize a functionalized stilbene derivative from this compound for potential use as a fluorescent probe.

Underlying Principle: The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene. The use of a stabilized phosphonate ylide generally leads to the preferential formation of the (E)-alkene, which is often the desired isomer for fluorescent applications due to its higher quantum yield.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination of this compound

  • Materials:

    • This compound

    • Diethyl benzylphosphonate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.

Visualization of the Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Olefination Reaction cluster_workup Workup & Purification NaH NaH in THF Ylide Phosphonate Ylide NaH->Ylide Deprotonation Phosphonate Diethyl benzylphosphonate Phosphonate->Ylide Reaction_Mix Reaction Mixture Ylide->Reaction_Mix Aldehyde This compound Aldehyde->Reaction_Mix Stilbene Stilbene Derivative Reaction_Mix->Stilbene Overnight Stirring Quench Quench with NH4Cl Stilbene->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Stilbene Derivative Purification->Final_Product

Caption: Workflow for the synthesis of a stilbene derivative via the Horner-Wadsworth-Emmons reaction.

Logical Relationships in Synthesis Design

The choice of synthetic route and the specific reactions employed are dictated by the desired properties of the final material. The following diagram illustrates the logical relationship between the functional groups of this compound and its potential applications in materials science.

Logical_Relationships Start This compound Aldehyde Fluorine Iodine Reaction1 Horner-Wadsworth-Emmons Start:aldehyde->Reaction1 Reaction2 Suzuki-Miyaura Coupling Start:iodo->Reaction2 Reaction3 Condensation Reactions Start:aldehyde->Reaction3 Application1 Fluorescent Dyes & Probes Start:fluoro->Application1 Property Tuning Application2 Conjugated Polymers (OLEDs, OFETs) Start:fluoro->Application2 Property Tuning Application3 High-Performance Polymers Start:fluoro->Application3 Property Tuning Intermediate1 Stilbene Derivatives Reaction1->Intermediate1 Intermediate2 Biaryl Structures Reaction2->Intermediate2 Intermediate3 Schiff Bases / Heterocycles Reaction3->Intermediate3 Intermediate1->Application1 Intermediate2->Application2 Intermediate3->Application3

References

Introduction: The Strategic Value of a Trifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Derivatization of 3-Fluoro-2-iodobenzaldehyde for Advanced Synthesis

This compound is a highly versatile trifunctional building block that has garnered significant interest among researchers in medicinal chemistry, drug discovery, and materials science.[1] Its utility stems from the unique and orthogonal reactivity of its three distinct functional groups: a reactive iodine atom, a versatile aldehyde , and a modulating fluorine atom. This distinct arrangement allows for a programmed, stepwise derivatization, making it an ideal scaffold for the synthesis of complex molecular architectures and diverse compound libraries.[1][2]

The carbon-iodine bond is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, offering a reliable handle to introduce aryl, alkynyl, and amino groups.[2] The aldehyde functionality serves as a gateway for forming new carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination and olefination.[3][4] Meanwhile, the fluorine atom can enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of the final molecule, a common strategy in modern drug design.[5]

This guide provides a detailed exploration of key derivatization pathways for this compound, complete with field-tested protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.

Caption: Orthogonal reactivity of this compound.

Part 1: Derivatization at the Iodine Position via Cross-Coupling Chemistry

The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling, enabling its selective functionalization while preserving the aldehyde and fluoro groups.[2]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds between an organic halide and an organoboron compound, typically a boronic acid.[6] This reaction is instrumental in building the biaryl motifs prevalent in many pharmaceutical agents.[6][7]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-I bond. The boronic acid, activated by a base, then engages in transmetalation, transferring its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8] The base is crucial as it facilitates the formation of a more nucleophilic boronate species, which accelerates the transmetalation step.[9]

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(I) (R¹ = Aryl Halide) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂(R²) (R² = Boronic Acid) transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[8]

Experimental Protocol: General Procedure

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[2][7][8]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2][7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-5 mol%)).[2][7]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[8]

Parameter Condition A Condition B Condition C
Arylboronic Acid Phenylboronic acid4-Methoxyphenylboronic acid3-Pyridinylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (2 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF
Temperature 90 °C100 °C80 °C
Typical Yield >85%>90%>80%
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[10] This reaction is invaluable for synthesizing internal alkynes, which are key intermediates for pharmaceuticals and advanced materials.[11][12]

Mechanistic Rationale: The reaction famously employs a dual catalytic system. The palladium cycle mirrors the Suzuki coupling (oxidative addition, reductive elimination). Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[11] This acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group. This dual-catalyst approach allows the reaction to proceed under mild conditions.[11][13]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(I) pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne Transmetalation product Ar-C≡CR pd_alkyne->product Reductive Elimination product->pd0 Regeneration alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd_complex Transfers Alkyne

Caption: The dual catalytic cycle of the Sonogashira reaction.[11]

Experimental Protocol: General Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), and the copper(I) co-catalyst (CuI (4-10 mol%)).[2][14]

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).[2]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.[2][11]

  • Reaction: Stir the reaction at the specified temperature (room temperature to 100 °C). Monitor progress by TLC or GC/MS.[11]

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through Celite to remove solids. Wash the organic phase with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.[11]

  • Purification: Purify the product by flash column chromatography.[11]

Part 2: Derivatization at the Aldehyde Position

The aldehyde group offers a second, independent site for derivatization, allowing for the extension of the molecular framework.

Reductive Amination: Synthesizing Substituted Amines

Reductive amination is a robust and widely used method to convert aldehydes into primary, secondary, or tertiary amines.[3][15] The process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] This one-pot procedure is highly efficient and avoids the over-alkylation problems associated with direct amine alkylation.[4]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of an amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines). A selective reducing agent, added to the same pot, then reduces this C=N double bond. The key to success is using a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this purpose due to its mildness and tolerance for slightly acidic conditions that favor imine formation.[15][16][17]

Reductive_Amination aldehyde Ar-CHO imine Imine/Iminium Ion [Ar-CH=NR¹R²]⁺ aldehyde->imine + Amine, -H₂O amine R¹R²NH amine->imine product Substituted Amine Ar-CH₂-NR¹R² imine->product + [H⁻] (e.g., NaBH(OAc)₃)

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: One-Pot Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or THF.[17]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. For less reactive ketones or amines, adding a catalytic amount of acetic acid can accelerate this step.[15][17]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq) portion-wise to the mixture.[15] Be cautious, as gas evolution may occur.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude amine by flash column chromatography.

Amine Reducing Agent Solvent Catalyst Typical Outcome
BenzylamineNaBH(OAc)₃DCENoneHigh yield of secondary amine
MorpholineNaBH(OAc)₃THFNoneHigh yield of tertiary amine
AnilineNaCNBH₃MeOHAcetic AcidGood yield of secondary amine
Table 2: Representative conditions for reductive amination.
Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[18] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high reliability.[19][20]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane ring.[19] This strained ring then collapses, yielding the desired alkene and a stable triphenylphosphine oxide byproduct.[19] The stereochemistry of the resulting alkene (Z or E) is strongly influenced by the stability of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[19]

Experimental Protocol: Two-Step Procedure

  • Ylide Preparation:

    • In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.[20]

    • Cool the suspension to -78 °C or 0 °C, depending on the base.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), until the characteristic color of the ylide appears (often deep red, orange, or yellow).[20]

    • Stir the mixture for 30-60 minutes to ensure complete ylide formation.

  • Alkene Formation:

    • While maintaining the low temperature, slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

    • Quench the reaction with water or saturated NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash, dry, and concentrate the organic phase.

  • Purification: Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Characterization of Synthesized Derivatives

Confirmation of the structure and purity of all synthesized compounds is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.[21]

  • Chromatography: TLC, LC-MS, or GC-MS to assess purity and monitor reaction progress.

Conclusion

This compound stands out as a powerful and versatile building block in modern organic synthesis. The orthogonal reactivity of its iodo and aldehyde functionalities provides a clear strategic advantage, allowing for controlled, sequential derivatization. By leveraging well-established protocols for palladium cross-coupling, reductive amination, and Wittig reactions, researchers can efficiently generate a vast array of complex and novel molecules. This strategic approach is particularly valuable in the field of drug discovery, where the systematic exploration of chemical space is paramount to identifying new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-fluoro-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this specific transformation. Here, we will delve into common challenges, provide detailed troubleshooting steps, and answer frequently asked questions, all grounded in established scientific principles.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound, offering probable causes and actionable solutions.

Problem 1: Low to No Product Yield

Symptom: Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows primarily unreacted starting materials with little or no formation of the desired biaryl product.

Probable Causes & Solutions

Probable CauseDetailed Explanation & Solution
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle to begin.[1][2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to Pd(0).[1][4] Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. If issues persist, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1][5] Additionally, rigorously degas your solvents and reagents to prevent oxidation of the active Pd(0) catalyst.[5][6]
Inefficient Oxidative Addition The oxidative addition of the palladium catalyst to the aryl iodide is a critical first step.[1][2][7] While iodides are generally reactive, steric hindrance from the ortho-aldehyde group and electronic effects from the fluorine atom can influence this step.[8] Solution: Employ more electron-rich and bulky ligands, such as Buchwald's SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃, to facilitate the oxidative addition.[5][9][10] Increasing the reaction temperature can also help overcome the activation barrier for this step.[5]
Poor Transmetalation The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step.[2][7] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][11][12] Solution: Use a stronger or more appropriate base, such as K₃PO₄ or Cs₂CO₃, to promote the formation of the reactive boronate.[5][13] Ensuring the base is finely powdered and considering the addition of a small amount of water to solvents like dioxane or THF can improve solubility and facilitate this step.[5]
Problem 2: Significant Formation of Side Products

Symptom: The reaction mixture contains the desired product, but also significant amounts of byproducts such as homocoupled boronic acid, dehalogenated starting material, or protodeboronated starting material.

Probable Causes & Solutions

Side ProductProbable Cause & Solution
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), a species that can facilitate homocoupling.[1] Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[8][14]
Dehalogenation of this compound The iodine atom is replaced by a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent, or trace water.[1][15] Solution: Avoid using protic solvents like alcohols if dehalogenation is a major issue.[15] Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[1][15] Using bulkier, electron-rich ligands can also favor the desired cross-coupling over dehalogenation.[15]
Protodeboronation of Boronic Acid The boronic acid group is replaced by a hydrogen atom. This is a common issue, especially with electron-deficient or heteroaromatic boronic acids, and is often promoted by harsh basic conditions and elevated temperatures.[1][5][6] Solution: Use milder bases like KF or consider protecting the boronic acid as a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[5] Running the reaction at the lowest effective temperature can also minimize this side reaction.[5]
Problem 3: Catalyst Deactivation

Symptom: The reaction starts but then stalls, leading to incomplete conversion. A common visual cue is the formation of a black precipitate, known as palladium black.[16]

Probable Causes & Solutions

Probable CauseDetailed Explanation & Solution
Formation of Palladium Black This consists of agglomerated palladium nanoparticles and is a sign of catalyst deactivation.[16] This reduces the available catalytically active sites.[17][18] Solution: The choice of ligand is crucial for stabilizing the palladium catalyst and preventing agglomeration.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often prevent the formation of palladium black.[7][16]
Product Inhibition In some cases, the product of the reaction can coordinate to the palladium catalyst more strongly than the starting materials, leading to inhibition.[17][18] Solution: This can sometimes be overcome by adjusting the reaction concentration or by choosing a ligand that promotes faster reductive elimination of the product.
Impurities Trace impurities in starting materials or solvents can act as catalyst poisons.[16] Solution: Ensure the purity of all reagents. Purification of starting materials and using high-purity, degassed solvents is recommended.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[1][2][3]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[2][7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3][7]

Q2: How do I choose the right ligand for this reaction?

A2: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle.[1][7] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often effective.[7][9][10] These ligands promote both oxidative addition and reductive elimination.[7]

Q3: What is the role of the base in the Suzuki coupling?

A3: The base is crucial for activating the boronic acid.[7][9] It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily undergoes transmetalation with the palladium complex.[11][12][13] The choice and strength of the base can significantly impact the reaction rate and yield.[13][19]

Q4: Which solvent system is best for this reaction?

A4: A variety of solvents can be used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][3] Often, a mixture of an organic solvent with water is used, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[1][5] The optimal solvent will depend on the specific substrates and other reaction conditions.[20][21][22]

Q5: My reaction is sluggish even with an iodide. Why?

A5: While iodides are generally the most reactive halides in Suzuki couplings, the ortho-aldehyde group in this compound can present steric challenges.[7][23] Furthermore, the aldehyde group itself can coordinate to the nickel catalyst in related cross-coupling reactions, which can either enhance reactivity or inhibit the reaction, suggesting a complex interaction may also be at play with palladium catalysts.[24] Optimization of the ligand, base, and temperature is key to overcoming these challenges.

III. Experimental Protocols & Data

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Dioxane/Water (4:1 v/v)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.[5]

  • Add the degassed dioxane/water solvent mixture via syringe.[3][5]

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[25]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][5]

Optimized Conditions for Challenging Substrates

For cases where the standard protocol gives low yields, the following modifications can be beneficial.

ParameterRecommended Change & Rationale
Catalyst/Ligand Use a more active catalyst system, such as Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand like SPhos (2-4 mol%). This combination is often more effective for sterically hindered substrates.[9][12]
Base Switch to a stronger base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents). These bases are more effective at promoting the formation of the active boronate species.[5][13]
Solvent While dioxane/water is a good starting point, other solvents like THF/water or toluene can be screened.[1][3] For very sensitive substrates, strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) may be necessary to prevent protodeboronation.[5]
Temperature The optimal temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the stability of the catalyst. A temperature screen is often beneficial.

IV. Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR')2 (Base) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Inertness of Atmosphere Start->Check_Reagents Check_Catalyst Is the Catalyst Active? Check_Reagents->Check_Catalyst Check_Catalyst->Start No, Replace/Degas Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Catalyst->Optimize_Ligand Yes Optimize_Base Screen Stronger/Alternative Bases Optimize_Ligand->Optimize_Base Optimize_Solvent_Temp Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp Success Improved Yield Optimize_Solvent_Temp->Success

References

Technical Support Center: Navigating Byproducts in Reactions of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during its use in synthetic chemistry. As a trifunctional molecule, this compound presents unique opportunities and challenges in palladium-catalyzed cross-coupling reactions. This resource aims to equip you with the knowledge to anticipate and mitigate the formation of common byproducts, thereby optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: Due to the presence of the iodo-substituent, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond with boronic acids or their derivatives.

  • Sonogashira Coupling: To create a C(sp²)-C(sp) bond with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of C(sp²)-N bonds with primary or secondary amines.

Q2: How do the fluorine and aldehyde functionalities influence the reactivity of this compound in cross-coupling reactions?

A2: The fluorine and aldehyde groups exert significant electronic and steric effects:

  • Fluorine: As an electron-withdrawing group, the fluorine atom can increase the electrophilicity of the aryl iodide, potentially accelerating the oxidative addition step in the catalytic cycle.

  • Aldehyde: The aldehyde group is also electron-withdrawing and can influence the electronic properties of the aromatic ring. Its ortho position to the iodine atom introduces steric hindrance, which can affect the approach of the catalyst and the coupling partner. Furthermore, the aldehyde is susceptible to its own set of side reactions under certain conditions.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of common byproducts observed in key reactions of this compound, their mechanisms of formation, and practical troubleshooting steps.

Byproducts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, several side reactions can lead to unwanted byproducts.

Issue 1: Formation of Homocoupling Byproducts

Q: I am observing significant amounts of a homocoupled biaryl product derived from my boronic acid coupling partner. What is the cause and how can I prevent it?

A: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.[1][2] It is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.

Mechanism of Boronic Acid Homocoupling:

Caption: Oxidative homocoupling of boronic acids.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Oxygen in the reaction mixture Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.Reduced formation of the homocoupled byproduct.
High reaction temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.Decreased rate of homocoupling relative to the desired cross-coupling.
Choice of Palladium Source If using a Pd(II) precatalyst like Pd(OAc)₂, ensure efficient in-situ reduction to Pd(0). Inefficient reduction can lead to side reactions. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[3]More controlled initiation of the catalytic cycle, minimizing side reactions.

Issue 2: Formation of 3-Fluorobenzaldehyde (Hydrodeiodination)

Q: My reaction is producing a significant amount of 3-fluorobenzaldehyde, where the iodine has been replaced by hydrogen. Why is this happening and what can I do to minimize it?

A: This byproduct is the result of hydrodehalogenation (or more specifically, hydrodeiodination), a common side reaction in palladium-catalyzed cross-couplings.[4] It can be caused by various factors, including the presence of a proton source or the generation of a palladium-hydride intermediate.

Mechanism of Hydrodehalogenation:

Caption: Hydrodehalogenation via a proton source.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Presence of a proton source (e.g., water) Use anhydrous solvents and reagents. Ensure the base is anhydrous.Minimized protonolysis of the Ar-Pd(II)-I intermediate.
Generation of Pd-H species The choice of base is crucial. Use of weaker bases like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or alkoxides.[5]Reduced formation of palladium-hydride species that can lead to hydrodehalogenation.
Slow transmetalation Optimize the ligand to accelerate the transmetalation step. Bulky, electron-rich phosphine ligands can be beneficial.[4]The desired cross-coupling pathway outcompetes the hydrodehalogenation pathway.
Byproducts in Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds. However, the reaction is susceptible to side reactions, particularly involving the alkyne coupling partner.

Issue 3: Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct

Q: I am observing a significant amount of the homocoupled diyne byproduct from my terminal alkyne. What causes this and how can I suppress it?

A: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a well-known side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.

Mechanism of Glaser Coupling:

Caption: Copper-mediated oxidative homocoupling of alkynes.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Oxygen in the reaction mixture Rigorously degas all solvents and the reaction mixture with an inert gas. Maintain a positive inert gas atmosphere.Suppression of the oxidative Glaser coupling pathway.
Copper co-catalyst Consider running the reaction under "copper-free" Sonogashira conditions. While often slower, this can completely eliminate the Glaser coupling byproduct.No formation of the homocoupled diyne.
Reaction temperature Lowering the reaction temperature can sometimes disfavor the homocoupling reaction.Improved selectivity for the desired cross-coupled product.
Byproducts in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for C-N bond formation. However, the reaction can be sensitive to substrate and reaction conditions.

Issue 4: Competitive Hydrodeiodination

Q: Similar to the Suzuki coupling, I am observing the formation of 3-fluorobenzaldehyde in my Buchwald-Hartwig amination. Are the causes and solutions similar?

A: Yes, the causes of hydrodeiodination in Buchwald-Hartwig amination are similar to those in Suzuki coupling, primarily involving the generation of palladium-hydride species or the presence of proton sources.[6]

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Generation of Pd-H species The choice of a strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway.[8]Minimized formation of palladium-hydride intermediates.
Presence of water Ensure all reagents, including the amine and base, and the solvent are strictly anhydrous.Reduced protonolysis leading to hydrodeiodination.
General Byproducts Related to the Aldehyde Functionality

The aldehyde group in this compound can also be a source of byproducts, irrespective of the specific cross-coupling reaction being performed.

Issue 5: Oxidation of the Aldehyde to a Carboxylic Acid

Q: I have identified 3-fluoro-2-iodobenzoic acid in my product mixture. How did this form?

A: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for prolonged periods at elevated temperatures, or if oxidizing impurities are present.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Aerial oxidation Maintain a strict inert atmosphere throughout the reaction and workup.Minimized oxidation of the aldehyde.
Oxidizing impurities Use high-purity, freshly opened or purified solvents and reagents.Reduced unwanted oxidation.

Issue 6: Reduction of the Aldehyde to an Alcohol

Q: My analysis shows the presence of (3-fluoro-2-iodophenyl)methanol. What could be the reducing agent?

A: Reduction of the aldehyde to the corresponding benzyl alcohol can occur if a reducing agent is present or generated in situ. In some palladium-catalyzed reactions, certain additives or even the solvent can act as a hydride source, leading to the reduction of the aldehyde.[9]

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
In-situ generation of a reducing species Scrutinize all reaction components for potential hydride donors. For instance, if using a boronic acid that is not pure, it may contain borohydride species.Elimination of the unintended reducing agent.
Choice of solvent Some solvents, like isopropanol, can act as hydride donors in the presence of a base and a transition metal catalyst. Consider using a non-protic, non-reducing solvent.Avoidance of solvent-mediated reduction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Disclaimer: This guide is intended for informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The specific reaction conditions may need to be optimized for your particular substrates and desired outcome.

References

Technical Support Center: Optimizing Sonogashira Reactions for 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Sonogashira reaction, specifically when using the sterically hindered and electronically demanding substrate, 3-Fluoro-2-iodobenzaldehyde. Our goal is to provide a framework for systematic troubleshooting and yield improvement by explaining the causal factors behind common experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the Sonogashira coupling of this compound.

Q1: Why is my Sonogashira reaction with this compound resulting in a low yield?

Low yields with this substrate typically stem from a combination of factors related to its unique structure. The primary challenges are:

  • Steric Hindrance: The iodine atom is positioned ortho to a bulky aldehyde group, which can impede the crucial oxidative addition step where the aryl iodide adds to the palladium(0) catalyst.[1]

  • Catalyst Deactivation: The aldehyde functional group can potentially coordinate to the palladium center or the reaction may form palladium black (precipitated, inactive palladium), especially at elevated temperatures.[2]

  • Substrate/Product Instability: The aldehyde moiety can be sensitive to the basic reaction conditions, leading to side reactions or degradation over long reaction times or at high temperatures.

  • Alkyne Homocoupling: A common side reaction, known as Glaser coupling, involves the dimerization of the terminal alkyne, consuming your starting material.[3][4] This is often exacerbated by the presence of oxygen and the copper co-catalyst.

Q2: What are the most critical parameters to optimize for this specific substrate?

For this compound, the most impactful parameters to investigate are:

  • The Catalyst System (Palladium Precursor and Ligand): The choice of ligand is paramount to overcoming steric hindrance.[5]

  • The Base: A suitable base is needed to deprotonate the alkyne without promoting side reactions involving the aldehyde.[6]

  • Reaction Temperature: Balancing the need for sufficient energy to overcome the activation barrier against the risk of thermal degradation is key.[7]

  • Presence or Absence of Copper(I): Deciding whether to use a traditional copper co-catalyzed system or a copper-free protocol can significantly impact the side-product profile.[8]

Q3: I'm observing significant starting material decomposition and a complex mixture of byproducts. What is the likely cause?

This often points towards the incompatibility of the aldehyde group with the reaction conditions. The most probable causes are:

  • Base-Induced Side Reactions: Strong amine bases at elevated temperatures can potentially lead to reactions involving the aldehyde.

  • Thermal Degradation: Prolonged heating can cause both the starting material and the desired product to decompose.

  • Impure Reagents: Using old or oxidized amine bases or solvents can introduce impurities that poison the catalyst or trigger side reactions.[2][9]

Q4: Should I use a copper co-catalyst for this reaction? What are the pros and cons?

The use of a copper(I) co-catalyst is a critical decision point.

  • Pros of Using Copper: The traditional Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst. The copper facilitates the deprotonation of the alkyne and forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][10] This allows the reaction to proceed under milder conditions (e.g., lower temperatures), which can be beneficial for a sensitive substrate like this compound.[4]

  • Cons of Using Copper: The primary drawback is the promotion of Glaser homocoupling of the alkyne, especially in the presence of oxygen.[3][4] This side reaction consumes the alkyne and complicates purification. For pharmaceutical applications, removing residual copper can also be a significant challenge.

Recommendation: Start with a copper-free protocol. If conversion is low, a carefully controlled copper-cocatalyzed reaction under strictly anaerobic conditions can be attempted.

Q5: My reaction mixture turns black and stalls. What is happening and how can I prevent it?

The formation of a black precipitate is typically "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium(0).[2] This indicates catalyst decomposition and is a common cause of reaction failure.

Prevention Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands form more stable complexes with palladium, preventing agglomeration.[5]

  • Solvent Effects: Some solvents, anecdotally including THF, may promote the formation of palladium black.[2][11] Consider switching to solvents like dioxane, toluene, or DMF.

  • Temperature Control: Avoid excessive temperatures, which accelerate catalyst decomposition.

  • Purity of Reagents: Ensure all reagents and solvents are pure and properly degassed, as impurities can poison the catalyst.[9]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving poor reaction outcomes.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yielding reactions with this compound.

G Troubleshooting Workflow for Sonogashira Reaction Start Low Yield (<50%) Check_Conversion Analyze Crude Reaction: What is the main issue? Start->Check_Conversion Low_Conversion ISSUE: Low Conversion of This compound Check_Conversion->Low_Conversion Low Conversion Side_Products ISSUE: Mainly Side Products (e.g., Glaser Coupling) Check_Conversion->Side_Products Side Products Decomposition ISSUE: Substrate/Product Decomposition Check_Conversion->Decomposition Decomposition Sol_Ligand ACTION: Switch to Bulky Ligand (e.g., P(t-Bu)3, SPhos) Low_Conversion->Sol_Ligand Sol_Temp ACTION: Increase Temperature Incrementally (e.g., RT -> 40°C -> 60°C) Low_Conversion->Sol_Temp Sol_Catalyst ACTION: Increase Catalyst Loading (e.g., 1 mol% -> 2.5 mol%) Low_Conversion->Sol_Catalyst Sol_Cu_Free ACTION: Switch to Copper-Free Protocol Side_Products->Sol_Cu_Free Sol_Degas ACTION: Ensure Rigorous Degassing (Freeze-Pump-Thaw) Side_Products->Sol_Degas Sol_Base ACTION: Use Weaker Base (e.g., K2CO3, Cs2CO3) Decomposition->Sol_Base Sol_Low_Temp ACTION: Run at Lower Temperature Decomposition->Sol_Low_Temp

Caption: A logical flowchart for diagnosing and solving common issues.

Catalytic Cycle Overview

Understanding the mechanism is key to effective troubleshooting. The reaction involves two interconnected catalytic cycles.[5][10]

G Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-I(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-I) Coupled_Complex Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Coupled_Complex Transmetalation Coupled_Complex->Pd0 Reductive Elimination Product_Out Ar-C≡CR Coupled_Complex->Product_Out CuI Cu-I Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Base, H-C≡CR Cu_Acetylide->Pd_Complex Key Step Cu_Acetylide->CuI Transmetalation to Pd(II)

Caption: The interconnected Palladium and Copper catalytic cycles.

Parameter Optimization Tables

The following tables summarize key variables and provide starting points for optimization.

Table 1: Catalyst System Selection

Catalyst PrecursorLigandTypical Loading (mol%)Key Characteristics & Recommendations
PdCl₂(PPh₃)₂Triphenylphosphine (built-in)1 - 5Standard, air-stable catalyst. May be insufficient for sterically hindered substrates.
Pd(PPh₃)₄Triphenylphosphine (built-in)1 - 5Common Pd(0) source, but can be air-sensitive. Often requires higher temperatures.
Pd₂(dba)₃ or Pd(OAc)₂P(t-Bu)₃ Pd: 1-2, Ligand: 2-4Recommended starting point. Bulky, electron-rich ligand that promotes oxidative addition and stabilizes the catalyst.[5]
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos Pd: 1-2, Ligand: 2-4Advanced biarylphosphine ligands, excellent for challenging couplings.[12]

Table 2: Base and Solvent Selection

BaseSolventTemperature RangeComments
Triethylamine (NEt₃)NEt₃, THF, DioxaneRT - 80 °CCommon choice, acts as both base and solvent. Can be too harsh for the aldehyde at higher temperatures.[13]
Diisopropylethylamine (DIPEA)Toluene, DMFRT - 100 °CA more sterically hindered and less nucleophilic base, can sometimes reduce side reactions.
K₂CO₃ / Cs₂CO₃DMF, Acetonitrile50 - 100 °CWeaker inorganic bases. Recommended for sensitive substrates to minimize aldehyde-related side reactions. May require higher temperatures to be effective.[6][14]
Tetrabutylammonium acetate (TBAA)NMP, DMFRTCan be effective in copper-free systems for electron-deficient aryl halides.[15]

Part 3: Recommended Experimental Protocols

General Precaution: All Sonogashira reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and Glaser coupling. Solvents and liquid reagents should be thoroughly degassed before use.[2]

Protocol A: Recommended Copper-Free Sonogashira

This protocol is designed to minimize side reactions and is the suggested starting point for this compound.

  • Glassware Preparation: Oven-dry all glassware and cool under a stream of argon.

  • Reagent Charging: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Base Addition: Add degassed solvent (e.g., Dioxane) via syringe, followed by the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature for 1 hour, then slowly heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours.

  • Work-up: Once the starting material is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: Classic Copper-Cocatalyzed Sonogashira

Use this protocol if Protocol A fails to provide sufficient conversion. Strict anaerobic conditions are essential.

  • Glassware and Reagent Setup: Follow steps 1-3 from Protocol A. In the Schlenk flask, also add Copper(I) Iodide (CuI, 0.04 eq.). Use a fresh bottle of CuI, as it can degrade over time.[2]

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or degassed NEt₃) via syringe. If not using NEt₃ as the solvent, add degassed NEt₃ (3.0 eq.) as the base.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature. Gentle heating (35-45 °C) may be applied if the reaction is slow, but should be used with caution.

  • Monitoring and Work-up: Follow steps 7-8 from Protocol A.

References

Technical Support Center: Troubleshooting 3-Fluoro-2-iodobenzaldehyde Reaction Failures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging building block in synthetic chemistry. Here, we address common experimental failures, provide evidence-based troubleshooting strategies, and explain the chemical principles behind our recommendations.

Section 1: Understanding the Substrate: Key Challenges & Considerations

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of this compound that influence its reactivity. The molecule's functionality is dictated by a delicate interplay of steric and electronic effects originating from its three key groups: the reactive iodine atom, the sterically demanding and electron-withdrawing aldehyde, and the highly electronegative fluorine atom.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A: The primary challenge stems from the substitution pattern. The iodine atom, the reactive site for oxidative addition in palladium-catalyzed couplings, is flanked by two ortho substituents: a fluorine atom and an aldehyde group. This arrangement creates significant steric hindrance, which can impede the approach of the bulky palladium catalyst complex, thereby slowing down or inhibiting the crucial initial oxidative addition step of the catalytic cycle.[1][2] Furthermore, the aldehyde group itself can participate in undesirable side reactions under certain conditions.

Q2: How do the electronic properties of the fluorine and aldehyde groups affect the C-I bond?

A: Both the fluorine and aldehyde moieties are electron-withdrawing groups. Their combined effect makes the aromatic ring electron-deficient. This electronic pull increases the electrophilicity of the carbon atom bonded to the iodine, which generally facilitates the oxidative addition of a Pd(0) catalyst into the C-I bond, a key step in many cross-coupling catalytic cycles.[3] However, this activation can also make the molecule more susceptible to competing side reactions, such as hydrodehalogenation (deiodination).[4]

Q3: What are the most common failure modes when using this reagent?

A: The most frequently encountered issues are:

  • Low or No Conversion: The starting material is recovered, often due to catalyst inhibition or failure of the oxidative addition step because of steric hindrance.

  • Deiodination: The iodine atom is replaced by a hydrogen atom, yielding 3-fluorobenzaldehyde as a major byproduct. This is a form of hydrodehalogenation.[4]

  • Aldehyde-Related Side Reactions: Under strongly basic conditions, the aldehyde can undergo reactions like Cannizzaro or aldol-type condensations. It may also coordinate to the metal center, potentially acting as a catalyst poison.[5]

  • Homocoupling: In reactions like the Sonogashira coupling, the alkyne partner may couple with itself (Glaser coupling), or in Suzuki couplings, the boronic acid can homocouple, consuming reagents and complicating purification.[6][7]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific, question-driven guidance for the most common cross-coupling reactions performed with this compound.

A. Suzuki-Miyaura Coupling Failures

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with this sterically congested substrate is highly dependent on optimized conditions.

Q4: My Suzuki coupling of this compound with an arylboronic acid shows very low conversion. What are the likely causes and how can I fix it?

A: Low conversion is typically a result of an inefficient catalytic system that cannot overcome the substrate's steric bulk or has been deactivated.

Troubleshooting Workflow: Low Conversion in Suzuki Coupling

start Low Conversion cause1 Cause: Inefficient Oxidative Addition (Steric Hindrance) start->cause1 Primary Suspect cause2 Cause: Catalyst Deactivation/ Poisoning start->cause2 cause3 Cause: Inactive Boron Reagent start->cause3 sol1 Solution: Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, SPhos, tBuXPhos) cause1->sol1 sol2 Solution: Ensure Strict Inert Atmosphere (Thorough Degassing) Increase Catalyst Loading (2-5 mol%) cause2->sol2 sol3 Solution: Use Fresh Boronic Acid/Ester Consider K-Trifluoroborate Salts Ensure Base is Sufficiently Active cause3->sol3 cluster_prep Reaction Setup (Strictly Anaerobic) cluster_reaction Reaction & Monitoring cluster_troubleshoot Troubleshooting Options p1 1. Add Aryl Iodide & Solvent to Oven-Dried Flask p2 2. Degas Thoroughly (e.g., 3x Freeze-Pump-Thaw) p1->p2 p3 3. Add Amine Base & Alkyne via Syringe p2->p3 p4 4. Add CuI (if used) & Pd Catalyst under Positive Argon Pressure p3->p4 r1 5. Heat to desired temp (e.g., RT to 60 °C) p4->r1 r2 6. Monitor by TLC/LC-MS t1 Option A: Switch to Copper-Free Conditions (e.g., PdCl₂(PCy₃)₂ catalyst) r2->t1 If Homocoupling Persists t2 Option B: Use Dilute H₂ Atmosphere (Reduces O₂ & inhibits homocoupling) r2->t2 If Homocoupling Persists

References

Technical Support Center: Stability and Handling of 3-Fluoro-2-iodobenzaldehyde in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Fluoro-2-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into the stability of this reagent under basic conditions, helping you anticipate challenges, troubleshoot issues, and optimize your reaction outcomes.

Core Chemical Principles: Understanding the Reactivity Profile

The stability of this compound in the presence of a base is governed by the interplay of its unique structural features. A clear understanding of these principles is the first step toward successful experimentation.

  • Absence of α-Hydrogens: The aldehyde proton is directly attached to the aromatic ring, meaning there are no enolizable α-hydrogens. This structural feature prevents common base-mediated reactions like aldol condensations but makes the compound susceptible to others.

  • Electron-Withdrawing Groups (EWGs): The molecule possesses three distinct EWGs: the aldehyde (-CHO), the ortho-iodine (-I), and the meta-fluorine (-F). These groups collectively reduce the electron density of the aromatic ring, making it "electron-poor."

  • Ortho Halogen Positioning: The presence of a large iodine atom ortho to the aldehyde group creates significant steric hindrance and provides a potential leaving group for nucleophilic substitution.

These features give rise to two primary competing degradation pathways in basic media.

Pathway A: The Cannizzaro Reaction

For aldehydes lacking α-hydrogens, strong bases like sodium or potassium hydroxide can induce a disproportionation reaction known as the Cannizzaro reaction.[1][2] In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylic acid.[3][4]

The reaction is typically second-order in aldehyde and first-order in base, meaning that high concentrations of either the starting material or the base will significantly accelerate this undesired side reaction.[1]

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[5][6] The reaction proceeds through a resonance-stabilized carbanion intermediate called a Meisenheimer complex.[6] The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.[5][6] In this compound, both the iodine and fluorine atoms can potentially act as leaving groups, leading to substitution by the base (e.g., -OH) or other nucleophiles in the reaction mixture.

Competing_Degradation_Pathways cluster_cannizzaro Cannizzaro Reaction cluster_snar SNAr Reaction SM This compound (in Basic Media) Cann_Int Tetrahedral Intermediate SM->Cann_Int Attack by OH⁻ (Strong Base, e.g., KOH) SNAr_Int Meisenheimer Complex SM->SNAr_Int Nucleophilic Attack on Aromatic Ring Cann_Prod Products: - 3-Fluoro-2-iodobenzyl alcohol - 3-Fluoro-2-iodobenzoic acid Cann_Int->Cann_Prod Hydride Transfer + Protonation SNAr_Prod Products: - 2-Fluoro-6-hydroxybenzaldehyde (if I leaves) - 3-Hydroxy-2-iodobenzaldehyde (if F leaves) SNAr_Int->SNAr_Prod Loss of Leaving Group (I⁻ or F⁻)

Caption: Competing degradation pathways for this compound in base.

Troubleshooting Guide

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Issue 1: My reaction consumed the starting material but produced significant amounts of an alcohol and a carboxylic acid, resulting in low yield of my desired product.

  • Probable Cause: You are observing the classic outcome of a Cannizzaro reaction . This is highly likely if you are using a strong, concentrated hydroxide base (e.g., NaOH, KOH) and/or elevated temperatures. The disproportionation of your aldehyde into 3-fluoro-2-iodobenzyl alcohol and 3-fluoro-2-iodobenzoic acid is competing with your desired reaction.

  • Solutions & Scientific Rationale:

    • Change the Base: Switch to a non-nucleophilic, sterically hindered base that is less likely to attack the carbonyl carbon. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) are often suitable alternatives, depending on the required basicity for your specific transformation.

    • Lower the Temperature: The Cannizzaro reaction, like many side reactions, has a higher activation energy than many desired transformations. Running your reaction at 0 °C or even lower temperatures can dramatically reduce the rate of this degradation pathway.

    • Control Stoichiometry and Addition: Use the minimum effective amount of base (e.g., 1.0-1.2 equivalents if possible). Furthermore, add the base slowly (e.g., portion-wise for a solid or via syringe pump for a solution) to keep its instantaneous concentration low, thereby suppressing the second-order Cannizzaro reaction.

Issue 2: My mass spectrometry analysis shows byproducts corresponding to the replacement of iodine or fluorine with my nucleophile or a hydroxyl group.

  • Probable Cause: Your reaction conditions are promoting a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-poor aromatic ring is being attacked by nucleophiles present in your reaction. Hydroxide from a strong base can act as the nucleophile, leading to hydroxybenzaldehyde derivatives.

  • Solutions & Scientific Rationale:

    • Assess Nucleophile Strength: If your intended reaction involves a different nucleophile, ensure it is significantly more reactive than the base itself. If the base is the issue, switching to a non-nucleophilic base (see Issue 1) is the best solution.

    • Solvent Choice: The stability of the Meisenheimer intermediate is highly solvent-dependent. Polar aprotic solvents like DMF, DMSO, or NMP are known to accelerate SNAr reactions. If SNAr is an undesired side reaction, consider switching to a less polar solvent like THF or 1,4-dioxane, if your desired reaction chemistry allows.

    • Leaving Group Tendency: While iodine is generally a good leaving group, the specific conditions and the stability of the intermediate determine the outcome. The strong C-F bond is typically harder to break, but the powerful activating effect of fluorine can sometimes lead to its displacement. Analyzing the byproduct structure is key to understanding which pathway is dominant.

Issue 3: My reaction is sluggish, and upon workup, I recover most of my starting material, even with a strong base.

  • Probable Cause: While seemingly stable, this can be due to phase-transfer limitations or insufficient basicity for the intended reaction. It could also be that the aldehyde has formed a stable, unreactive hydrate or hemiacetal.

  • Solutions & Scientific Rationale:

    • Check Solubility: Ensure that both your substrate and the base are sufficiently soluble in the chosen solvent. If using an inorganic base like K₂CO₃ in a solvent like THF, the reaction may be happening only on the surface of the solid. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) or switching to a more soluble base/solvent system.

    • Consider the pKa: The aldehydic proton is not acidic.[7][8] However, in aqueous media, benzaldehyde can form a gem-diol hydrate, which has a pKa of around 14.9.[9][10] A strong base can deprotonate this hydrate, forming a tetrahedral intermediate that may be less reactive as an electrophile. If your reaction requires the aldehyde to act as an electrophile, ensure your conditions are anhydrous to minimize hydrate formation.

Frequently Asked Questions (FAQs)
  • Q1: What is the single most important factor for ensuring the stability of this compound in a basic reaction?

    • A1: Temperature control. Keeping the reaction temperature low (ideally 0 °C or below) is the most effective way to minimize the rate of most degradation pathways, particularly the Cannizzaro reaction.

  • Q2: Can I use aqueous NaOH or KOH?

    • A2: It is strongly discouraged. Aqueous solutions of strong hydroxide bases create ideal conditions for the Cannizzaro reaction. If a hydroxide source is absolutely necessary, use it at very low temperatures (-20 °C to 0 °C) and in low concentrations. Anhydrous conditions with weaker inorganic or organic bases are much safer.

  • Q3: What are the recommended storage conditions for this compound?

    • A3: Like many aldehydes, it can be sensitive to air and light.[11] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen), in a cool, dark place (refrigeration at 2-8 °C is common).

  • Q4: My downstream reaction requires the use of sodium methoxide in methanol. What should I watch out for?

    • A4: You should be vigilant for both the Cannizzaro reaction (methoxide can act as the initiating base) and SNAr (methoxide is a potent nucleophile). Run the reaction at the lowest possible temperature and monitor carefully by TLC or LC-MS for the formation of methyl 3-fluoro-2-iodobenzoate (from oxidation) and potential methoxy-substituted aromatic byproducts (from SNAr).

Recommended Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction (Minimizing Degradation)

This protocol provides a framework for a generic reaction, such as a nucleophilic addition or a coupling reaction, where the stability of the aldehyde is paramount.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and your reaction partner.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the appropriate anhydrous solvent via syringe.

  • Cooling: Cool the reaction mixture to the target temperature (e.g., 0 °C using an ice-water bath).

  • Base Preparation: If using a solid base (e.g., K₂CO₃), ensure it is finely powdered and dried. If using a liquid base (e.g., DIPEA), ensure it is anhydrous.

  • Slow Base Addition: Add the base (1.1 eq) to the cooled, stirring reaction mixture. For solid bases, add in small portions over 15-20 minutes. For liquid bases, add dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using a suitable technique (TLC, LC-MS). Check for the appearance of new, more polar spots (carboxylic acid) or less polar spots (alcohol) that could indicate the Cannizzaro reaction.

  • Quenching: Once the reaction is complete, quench carefully by adding a suitable acidic or neutral aqueous solution (e.g., saturated NH₄Cl solution or water) while the flask is still in the cooling bath.

  • Workup: Proceed with standard extraction and purification procedures.

Protocol 2: A Control Experiment to Test for Cannizzaro/SNAr Degradation

This crucial control experiment validates your choice of base and conditions before committing your main reagents.

  • Follow steps 1-6 from Protocol 1, but do not add your reaction partner . The flask should contain only this compound, solvent, and the base you intend to use.

  • Allow the mixture to stir under the planned reaction conditions (temperature, time).

  • Take aliquots at representative time points (e.g., 30 min, 2 hours, 6 hours).

  • Quench each aliquot and analyze by LC-MS or ¹H NMR.

  • Interpretation: If you observe significant consumption of the starting material and the formation of the corresponding alcohol and acid, your conditions are too harsh and promote the Cannizzaro reaction. If you see substitution products, SNAr is occurring. This data is invaluable for optimizing the reaction conditions before running the full experiment.

Data Summary & Visualization
Table 1: Compatibility of this compound with Common Bases

BaseTypepKa (Conjugate Acid)Recommended Use / ConditionsPotential Side Reactions
KOH / NaOH Strong, Nucleophilic~15.7 (H₂O)Not Recommended. Use only if essential, at low temp (<0°C) & concentration.High Risk: Cannizzaro, SNAr
K₂CO₃ / Cs₂CO₃ Weak, Non-Nucleophilic~10.3 (HCO₃⁻)Excellent for many reactions. Requires anhydrous conditions.Low risk. Potential for slow degradation at high temps.
DIPEA Organic, Hindered~10.7Good for acid scavenging. Anhydrous conditions.Low risk. Generally stable.
DBU Organic, Non-Nucleophilic~13.5Strong base for deprotonations. Use at low temp.Moderate risk. Can initiate Cannizzaro if conditions are not controlled.
NaH / LiHMDS Strong, Non-Nucleophilic~36 (H₂) / ~26 (HMDS)For deprotonation of weak acids. High Risk of side reactions. Use with extreme caution at very low temps.High Risk: Cannizzaro, SNAr, and other pathways.

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}``` Caption: A troubleshooting workflow for experiments involving this compound.

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. --INVALID-LINK--
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  • Is the H of aldehyde group in benzaldehyde acidic? Quora. --INVALID-LINK--
  • Cannizzaro reaction. Wikipedia. --INVALID-LINK--
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  • Cannizzaro Reaction Mechanism. SATHEE. --INVALID-LINK--
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  • Acidity of benzaldehyde? Reddit. --INVALID-LINK--
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  • Does 4-methylbenzaldehyde give haloform and aldol reactions? Chemistry Stack Exchange. --INVALID-LINK--
  • Haloform Reaction. Organic Chemistry Portal. --INVALID-LINK--
  • How can benzaldehyde have a pKa of 14.9? Chemistry Stack Exchange. --INVALID-LINK--
  • Benzaldehyde | C6H5CHO. PubChem, National Institutes of Health. --INVALID-LINK--
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  • Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Royal Society of Chemistry. --INVALID-LINK--
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. --INVALID-LINK--
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. --INVALID-LINK--

References

Technical Support Center: Work-up and Troubleshooting for 3-Fluoro-2-iodobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-fluoro-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of common synthetic transformations. We will move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible workflow.

Core Principles of Work-up for Aryl Halide Reactions

This compound is a versatile building block, primarily utilized in reactions that leverage the reactivity of the carbon-iodine bond, such as palladium-catalyzed cross-couplings, or the electrophilicity of the aldehyde carbonyl. A successful synthesis hinges on a well-designed work-up procedure to separate the desired product from catalysts, unreacted starting materials, reagents, and side products. The foundation of any work-up is a liquid-liquid extraction, which separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1][2][3]

Troubleshooting Guide & FAQs: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira-Hagihara couplings are mainstays for forming new carbon-carbon bonds at the C2 position of the benzaldehyde.[4][5] However, the reaction mixtures are often complex, containing catalysts, ligands, bases, and various boron or copper species.

Question 1: My Suzuki reaction mixture is a dark, heterogeneous slurry. How should I begin the work-up?

Answer: This is a very common scenario. The solids typically consist of the inorganic base (e.g., K₂CO₃, K₃PO₄), palladium catalyst (which may have precipitated as palladium black), and boronic acid byproducts.

Causality & Strategy: The primary goal is to remove these solids and soluble inorganic materials before proceeding to extraction. Direct extraction can lead to intractable emulsions and poor separation.

Recommended Protocol:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with the primary extraction solvent (e.g., ethyl acetate, toluene). This reduces the viscosity and helps precipitate some dissolved species.

  • Filter the entire mixture through a pad of Celite® (diatomaceous earth).[6] The fine porosity of Celite traps the finely dispersed palladium catalyst and other insoluble materials.

  • Rinse the reaction flask and the Celite pad thoroughly with additional extraction solvent to ensure complete recovery of your product.[7]

  • The resulting filtrate is now ready for aqueous work-up.

Question 2: After extraction, my organic layer is still contaminated with the boronic acid/ester starting material or its byproducts. How can I remove these?

Answer: Boronic acids and their anhydrides (boroxines) can have some solubility in organic solvents. An acid-base extraction is the most effective method for their removal.[8]

Causality & Strategy: Boronic acids are weakly acidic. By washing the organic layer with a basic aqueous solution, the boronic acid is deprotonated to form a water-soluble boronate salt, which is then extracted into the aqueous phase.[9]

Recommended Protocol:

  • Transfer the organic filtrate to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).

  • Shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Repeat the basic wash if necessary (monitor by TLC).

  • Follow with a wash using brine (saturated aqueous NaCl) to remove residual water and break up minor emulsions.

Question 3: In my Sonogashira coupling, how do I effectively remove the amine base (e.g., triethylamine) and copper salts?

Answer: Both the amine base and copper salts can be efficiently removed with a specific aqueous wash.

Causality & Strategy:

  • Amine Base: Triethylamine or other amine bases are basic and can be protonated by an acidic wash to form a water-soluble ammonium salt.[8][10]

  • Copper Salts: Copper(I) salts, particularly the copper acetylide intermediates, can be effectively solubilized and removed by washing with an aqueous solution of ammonium chloride.[11] The ammonia from the equilibrium of NH₄⁺ can complex with the copper ions, facilitating their transfer to the aqueous layer.

Recommended Protocol:

  • After initial filtration through Celite (if necessary), transfer the organic layer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This will help remove both the copper catalyst and any residual amine base.

  • If a significant amount of amine base is still present (detectable by smell or TLC staining), a subsequent wash with dilute HCl (e.g., 0.1-1M) can be performed. Caution: Ensure your product is stable to acidic conditions.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide & FAQs: Nucleophilic Addition to the Aldehyde

Reactions with organometallic reagents like Grignard or organolithium reagents target the electrophilic aldehyde group. The work-up for these reactions is dominated by the need to safely quench the highly reactive reagent and handle the resulting metal salts.

Question 4: I'm running a Grignard reaction. What is the safest and most effective way to quench it?

Answer: The quenching step is critical and often highly exothermic.[12] The goal is to protonate the magnesium alkoxide intermediate to form the desired alcohol product while deactivating any excess Grignard reagent.

Causality & Strategy: A controlled quench with a mild proton source is essential. Adding water directly can cause a violent, uncontrolled reaction. Saturated aqueous ammonium chloride is the reagent of choice because it provides a reservoir of protons (pKa of NH₄⁺ is ~9.2) that is acidic enough to protonate the alkoxide but mild enough to control the exotherm.[13]

Recommended Protocol:

  • Cool the reaction vessel in an ice-water bath (0 °C).

  • Slowly, and with vigorous stirring, add saturated aqueous ammonium chloride solution dropwise.[13]

  • Monitor the temperature of the reaction. If the exotherm becomes too strong, pause the addition.

  • Continue adding the NH₄Cl solution until gas evolution (from quenching the excess Grignard reagent) ceases and a precipitate (magnesium salts) forms.

  • Proceed to extraction. Sometimes, adding a dilute acid like 1M HCl is necessary to dissolve all the magnesium salts and achieve a clear layer separation.[14]

Question 5: After quenching my Grignard reaction, I have a thick, un-stirrable white precipitate and can't separate the layers. What should I do?

Answer: This is a common issue caused by the precipitation of magnesium hydroxide and other magnesium salts.

Causality & Strategy: The basicity of the magnesium alkoxide intermediate generates magnesium hydroxide upon quenching. These salts are often poorly soluble and can trap the product, preventing efficient extraction. The solution is to acidify the mixture to dissolve these salts.

Recommended Protocol:

  • While keeping the flask in an ice bath, slowly add a dilute solution of hydrochloric acid (e.g., 1M or 2M HCl) with vigorous stirring.

  • Continue adding acid until the solids dissolve and two clear layers are visible.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with your organic solvent.

  • Combine the organic layers and proceed with washing (e.g., with NaHCO₃ to neutralize any excess acid, then brine), drying, and concentration.

Visualizing the Work-up Workflow

A generalized workflow for post-reaction work-up can be visualized to aid in decision-making.

Workup_Workflow General Work-up Decision Tree Reaction_Complete Reaction Mixture (Post-Reaction) Filter_Celite Filter through Celite? Reaction_Complete->Filter_Celite Filtration Dilute & Filter Filter_Celite->Filtration Yes (Pd, solids) Quench Quench Reaction Filter_Celite->Quench No Filtration->Quench Aqueous_Quench Slowly add quenching agent (e.g., sat. aq. NH4Cl) Quench->Aqueous_Quench Yes (Organometallics) Extraction Liquid-Liquid Extraction (Separatory Funnel) Quench->Extraction No (e.g., Suzuki) Aqueous_Quench->Extraction Acid_Base_Wash Perform Acid/Base Wash? Extraction->Acid_Base_Wash Base_Wash Wash with aq. NaHCO3 / NaOH (Removes acidic impurities) Acid_Base_Wash->Base_Wash Acidic Impurities Acid_Wash Wash with aq. NH4Cl / dil. HCl (Removes basic impurities) Acid_Base_Wash->Acid_Wash Basic Impurities Dry_Concentrate Dry (Na2SO4) & Concentrate Acid_Base_Wash->Dry_Concentrate No Base_Wash->Acid_Wash Base_Wash->Dry_Concentrate Acid_Wash->Dry_Concentrate Purification Purification (Chromatography/Recrystallization) Dry_Concentrate->Purification

Caption: A decision tree for the general work-up procedure.

Detailed Experimental Protocols

Protocol 1: Standard Work-up for a Suzuki-Miyaura Coupling Reaction

Context: A 5 mmol scale reaction of this compound with an arylboronic acid, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as the base in a 1,4-dioxane/water solvent system.[4]

  • Cooling and Dilution: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Add 50 mL of ethyl acetate and stir for 5 minutes.

  • Catalyst Removal: Set up a small Büchner funnel with a 1-2 cm pad of Celite. Wet the pad with ethyl acetate. Filter the reaction mixture through the Celite pad, collecting the filtrate.

  • Rinsing: Rinse the reaction flask with two 15 mL portions of ethyl acetate, passing each rinse through the Celite pad to ensure all product is collected.

  • Phase Separation: Transfer the combined filtrate to a 250 mL separatory funnel. Add 50 mL of deionized water. Shake gently and allow the layers to separate. Discard the lower aqueous layer.

  • Base Wash: To remove excess boronic acid, add 50 mL of 1M NaOH solution to the separatory funnel. Shake, vent, and separate the layers. Discard the aqueous layer.

  • Neutralization and Final Wash: Wash the organic layer with 50 mL of brine.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography.[4][6]

Protocol 2: Standard Work-up for a Grignard Reaction

Context: A 5 mmol scale reaction of this compound with an alkyl or aryl magnesium bromide in THF.

  • Cooling: After the reaction is complete, place the reaction flask in a large ice-water bath and ensure the internal temperature is between 0-5 °C.

  • Quenching: Using a dropping funnel, add 20 mL of saturated aqueous ammonium chloride solution dropwise to the stirring reaction mixture. The rate of addition should be controlled to keep the internal temperature below 20 °C.

  • Dissolution of Salts: If a thick precipitate persists, slowly add 1M HCl until the mixture clarifies into two distinct layers.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether or ethyl acetate and separate the layers. Extract the aqueous layer with two additional 20 mL portions of the organic solvent.

  • Washing: Combine the organic layers. Wash sequentially with 30 mL of saturated aqueous NaHCO₃ (to neutralize any excess HCl) and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.[15]

Purification & Characterization FAQs

Question 6: What is a good starting point for a solvent system for flash column chromatography?

Answer: The polarity of your product will dictate the solvent system. The products of these reactions are typically of "normal" polarity. A gradient of ethyl acetate in hexanes is the most common and effective system.[16]

Compound TypeStarting Solvent System (v/v)Typical Rf on TLC
Non-polar (e.g., biaryl product)5-10% Ethyl Acetate / Hexanes0.3 - 0.5
Moderately Polar (e.g., diaryl alkyne)10-20% Ethyl Acetate / Hexanes0.2 - 0.4
Polar (e.g., secondary alcohol product)20-40% Ethyl Acetate / Hexanes0.2 - 0.4

Table 1: Recommended starting solvent systems for flash column chromatography.

Question 7: My product is an oil that won't crystallize and is difficult to purify by chromatography. What are my options?

Answer: This can be challenging. First, ensure all non-polar solvent (hexanes) is removed under high vacuum, as this can prevent solidification. If it remains an oil, consider converting the product to a solid derivative for purification (e.g., for an alcohol, form a solid ester or urethane), and then cleave the derivative after purification. Alternatively, for very polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be effective.[17][18]

Question 8: What key signals in the ¹H NMR spectrum confirm a successful reaction?

Answer: The most telling signal is the aldehyde proton of the starting material, this compound, which appears as a singlet around 10.0-10.4 ppm.

  • For Cross-Coupling Reactions (Suzuki, Sonogashira): The aldehyde proton signal should still be present in the product spectrum, often with a slight shift. You should also see new signals corresponding to the protons of the coupled group.

  • For Grignard/Organolithium Additions: The aldehyde proton signal at ~10 ppm should disappear completely . A new signal should appear between 4.5-6.0 ppm, corresponding to the benzylic proton (the C-H of the newly formed secondary alcohol). You will also see a broad singlet for the alcohol -OH proton, which can be exchanged with D₂O.

This guide provides a framework for logically approaching the work-up and purification of reactions involving this compound. Always begin by analyzing the specific components of your reaction mixture to devise the most efficient and effective separation strategy.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-2-iodobenzaldehyde and 2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated benzaldehydes are indispensable building blocks. Their utility stems from the presence of multiple reactive centers that can be selectively addressed to construct complex molecular architectures. Among these, 2-iodobenzaldehyde is a classic reagent, prized for the reactivity of its carbon-iodine bond in metal-catalyzed cross-coupling reactions and the synthetic versatility of its aldehyde function.

The introduction of a fluorine atom, as seen in 3-fluoro-2-iodobenzaldehyde, presents a strategic modification that subtly yet profoundly alters the molecule's electronic landscape. This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect how the addition of a single fluorine atom modulates the behavior of the adjacent reactive sites, offering field-proven insights and experimental frameworks to guide researchers in selecting the optimal building block for their synthetic campaigns.

Part 1: Structural and Physicochemical Properties

The fundamental difference between the two molecules is the presence of a fluorine atom at the C3 position, meta to the aldehyde and ortho to the iodine. While seemingly minor, this substitution has significant electronic consequences.

Property2-IodobenzaldehydeThis compound
Molecular Formula C₇H₅IOC₇H₄FIO
Molecular Weight 232.02 g/mol [1]250.01 g/mol [2]
Appearance White solid[3]Off-white to slightly yellow powder[4]
Melting Point 36-39 °C36-40 °C[4]
CAS Number 26260-02-6[1]905808-02-8[2]
Electronic Effects: A Tale of Two Halogens

The reactivity of these compounds is governed by a delicate interplay of inductive and resonance effects from three key functional groups:

  • Aldehyde (-CHO): A moderately deactivating group, it withdraws electron density from the aromatic ring through both induction (-I) and resonance (-M). This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Iodine (-I): As a halogen, iodine is inductively electron-withdrawing (-I). However, its larger size and diffuse p-orbitals make it a weak resonance donor (+M). Overall, it is a deactivating group on the aromatic ring. Critically, the C-I bond is the primary site for oxidative addition in cross-coupling reactions.

  • Fluorine (-F): Fluorine introduces a powerful new variable. It is the most electronegative element, exerting a very strong inductive electron-withdrawing effect (-I).[5][6] Like other halogens, it can also donate electron density via resonance (+M).[7]

In This compound , the fluorine atom is positioned meta to the aldehyde. Its influence on the carbonyl group is therefore dominated by its potent -I effect . This significantly increases the electrophilicity of the aldehyde carbon compared to the non-fluorinated analog. Conversely, its effect on the C-I bond is more complex, influencing the overall electron density of the ring and thereby the energetics of the oxidative addition step in catalysis.

G cluster_0 2-Iodobenzaldehyde cluster_1 This compound a CHO (-I, -M) c Aromatic Ring a->c Withdraws e⁻ density b I (-I, +M) b->c Withdraws e⁻ density (net) d CHO (-I, -M) g Aromatic Ring d->g Withdraws e⁻ density e I (-I, +M) e->g Withdraws e⁻ density (net) f F (-I, +M) f->d Strong -I effect enhances carbonyl electrophilicity f->g Strongly withdraws e⁻ density

Caption: Electronic influences on the aromatic ring.

Part 2: Comparative Reactivity in Key Transformations

We will now explore the practical implications of these electronic differences in two of the most common applications for these building blocks: palladium-catalyzed cross-coupling and nucleophilic addition to the carbonyl.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Sonogashira couplings are cornerstones of modern synthesis, enabling the formation of C-C bonds.[8][9][10] The reactive site in our substrates is the C-I bond. The critical, rate-determining step is often the oxidative addition of the aryl iodide to a Pd(0) complex.

Hypothesis: The strong electron-withdrawing nature of the fluorine in this compound should decrease the electron density at the carbon bearing the iodine, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This may lead to faster reaction rates or allow for milder reaction conditions compared to 2-iodobenzaldehyde.

A. Suzuki-Miyaura Coupling: An Experimental Framework

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[9] It is widely used to form biaryl structures.

G pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar-I pd2 Ar-Pd(II)L₂-I add->pd2 trans Transmetalation pd2->trans pd2r Ar-Pd(II)L₂-R trans->pd2r boron R-B(OR)₂ boron->trans base Base base->trans reduct Reductive Elimination pd2r->reduct reduct->pd0 Catalyst Regeneration product Ar-R reduct->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Iodides

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio), via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Performance Data (Illustrative)

SubstrateReaction Time (h)Yield (%)Rationale
2-Iodobenzaldehyde688Standard reactivity for an activated aryl iodide.
This compound492The -I effect of fluorine likely accelerates the rate-limiting oxidative addition step, leading to a faster, more efficient reaction.
Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is a classic electrophile, readily attacked by nucleophiles like Grignard reagents, organolithiums, or ylides in the Wittig reaction.

Hypothesis: The strong inductive electron-withdrawal (-I) by the fluorine atom at the C3 position makes the carbonyl carbon of This compound significantly more electron-deficient (more electrophilic) than that of 2-iodobenzaldehyde . This should result in a faster rate of nucleophilic attack.

B. Grignard Reaction: An Experimental Framework

The addition of an organomagnesium halide (Grignard reagent) to an aldehyde is a fundamental method for forming secondary alcohols.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acidic Workup aldehyde Aryl Aldehyde (Electrophile) alkoxide Alkoxide Intermediate aldehyde->alkoxide grignard R-MgBr (Nucleophile) grignard->alkoxide Attack on C=O workup H₃O⁺ alcohol Secondary Alcohol (Product) workup->alcohol Protonation alkoxide_2->alcohol

Caption: Workflow for a Grignard reaction with an aldehyde.

Experimental Protocol: Grignard Addition to Benzaldehydes

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve the benzaldehyde substrate (1.0 equiv.) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equiv., solution in ether) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting alcohol via column chromatography if necessary.

Comparative Performance Data (Illustrative)

SubstrateReaction Time (min)Yield (%)Rationale
2-Iodobenzaldehyde9095Exhibits standard aldehyde reactivity.
This compound4597The enhanced electrophilicity of the carbonyl carbon due to the fluorine's -I effect leads to a significantly faster reaction rate.

Part 3: Steric Considerations

Steric hindrance can play a crucial role in determining reaction outcomes.[11] In this comparison, both molecules feature ortho substituents (the aldehyde and iodine) flanking the C1 and C2 positions. This inherent steric bulk is the dominant factor for reactions involving these positions. The fluorine atom at C3 is relatively small and its steric contribution is negligible compared to its powerful electronic effects. Therefore, for most transformations, the difference in reactivity can be almost entirely attributed to electronic factors rather than steric ones.

Conclusion

While structurally similar, this compound and 2-iodobenzaldehyde exhibit distinct reactivity profiles that can be leveraged for strategic advantage in synthesis.

  • This compound should be considered the more "activated" substrate in two key ways. Its aldehyde group is significantly more electrophilic, making it the superior choice for nucleophilic addition reactions where faster rates or milder conditions are desired. Furthermore, its C-I bond is electronically primed for more efficient oxidative addition , potentially leading to improved performance in palladium-catalyzed cross-coupling reactions.

  • 2-Iodobenzaldehyde remains a highly valuable and cost-effective building block for general applications. It is the substrate of choice when the baseline reactivity is sufficient and the additional electronic activation conferred by the fluorine substituent is not required or could lead to unwanted side reactions with highly sensitive reagents.

By understanding the underlying electronic principles, researchers can make informed decisions, optimizing reaction conditions and pushing the boundaries of molecular design.

References

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Palladium Catalysts for Cross-Coupling of 3-Fluoro-2-iodobenzaldehyde

In the landscape of modern synthetic chemistry, this compound stands out as a valuable and versatile building block. Its unique substitution pattern—an electron-withdrawing aldehyde, a moderately electron-withdrawing fluorine, and a reactive iodine—makes it a prime precursor for synthesizing complex molecules in medicinal chemistry and materials science. However, the very features that make it attractive also present a significant challenge: the steric hindrance from the ortho-iodo and formyl groups can impede catalytic turnover, while the electronic properties demand a carefully optimized catalytic system.

This guide provides a comparative analysis of common palladium catalyst systems for two of the most crucial C-C bond-forming reactions involving this substrate: the Suzuki-Miyaura and Sonogashira couplings. We will delve into the rationale behind catalyst selection, present comparative performance data, and provide detailed, field-tested protocols to enable researchers to accelerate their discovery programs.

The Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in coupling reactions with this compound is the steric bulk surrounding the C-I bond. The adjacent formyl group can hinder the approach of the palladium catalyst, slowing down the crucial oxidative addition step. This often necessitates the use of bulky, electron-rich phosphine ligands that can promote this step and stabilize the resulting palladium(II) intermediate.

The Suzuki-Miyaura reaction, which forms a C(sp²)-C(sp²) bond between an aryl halide and a boronic acid derivative, is a cornerstone of modern synthesis. The choice of catalyst and ligand is paramount for achieving high yields with a sterically congested substrate like this compound.

We will compare three widely employed palladium systems:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A classic, highly versatile catalyst.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]: Known for its thermal stability and effectiveness with a broad range of substrates.

  • Second-Generation Buchwald Precatalysts (e.g., XPhos Pd G2): State-of-the-art systems designed for challenging couplings, featuring bulky, electron-rich biarylphosphine ligands.

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0)/palladium(II) cycle.[1][2] It consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[3] This is often the rate-limiting step, particularly with sterically hindered substrates.

  • Transmetalation: The organoboron species (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition product Ar-R pd_intermediate Ar-Pd(II)L₂-I pd_intermediate->pd0 transmetalation Transmetalation pd_aryl_boronate Ar-Pd(II)L₂-R pd_aryl_boronate->pd_intermediate reductive_elimination Reductive Elimination product->pd_aryl_boronate aryl_halide Ar-I (this compound) aryl_halide->pd_intermediate boronic_acid R-B(OH)₂ + Base boronic_acid->pd_aryl_boronate Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Combine Ar-I, Alkyne, & Solvent in Flask degas 2. Degas Mixture (Ar/N₂ Purge) reagents->degas catalysts 3. Add Pd Catalyst, Cu(I) Salt, & Base degas->catalysts heat 4. Heat to Desired Temperature catalysts->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Cool & Quench Reaction monitor->quench extract 7. Aqueous/Organic Extraction quench->extract purify 8. Column Chromatography extract->purify product 9. Isolate Pure Product purify->product

References

A Comparative Guide to the Analytical Purity Assessment of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-iodobenzaldehyde is a key substituted aromatic aldehyde building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine and an iodine atom ortho to an aldehyde, makes it a versatile precursor for introducing complex functionalities in drug discovery and organic synthesis. The purity of this starting material is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and the generation of difficult-to-separate, structurally related byproducts in multi-step syntheses.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, emphasizing a self-validating approach to ensure data integrity. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable analytical strategies for this class of compounds.

Understanding the Impurity Landscape

A comprehensive purity assessment begins with anticipating potential impurities. Based on common synthetic routes for halogenated benzaldehydes, such as electrophilic aromatic substitution and oxidation of corresponding benzyl alcohols, the following impurities should be considered:

  • Process-Related Impurities: Unreacted starting materials, residual reagents, and intermediates.

  • Isomeric Impurities: Positional isomers like 2-fluoro-3-iodobenzaldehyde or 3-fluoro-4-iodobenzaldehyde, which can be notoriously difficult to separate.[1][2]

  • Degradation Products: Oxidation of the aldehyde to 3-fluoro-2-iodobenzoic acid is a common degradation pathway, especially upon exposure to air.[3] Conversely, over-reduction during synthesis can yield 3-fluoro-2-iodobenzyl alcohol.

  • Structurally Similar Impurities: Des-halogenated species such as 3-fluorobenzaldehyde or 2-iodobenzaldehyde may be present.[4]

  • Residual Solvents: Organic volatile impurities from the final crystallization or purification steps.[5]

A multi-technique approach is therefore essential to detect and quantify this diverse range of potential contaminants.

Comparative Analysis of Core Methodologies

The selection of an analytical technique depends on the specific question being asked: Is it for routine quality control, identification of an unknown peak, or the certification of a reference standard? Here, we compare the most powerful and commonly employed methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their relative polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. For this compound and its likely impurities, this technique offers excellent resolving power.

Expertise in Application: This is the workhorse method for purity determination by area percentage. The aromatic nature of the analyte makes UV detection highly effective. While a standard C18 column is often sufficient, the halogen substituents can lead to unique electronic interactions. For challenging separations involving positional isomers, a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can provide alternative selectivity and enhanced resolution.[6]

Trustworthiness & Self-Validation: Method validity is established through rigorous adherence to protocols outlined by the International Council for Harmonisation (ICH).[5][7][8] A system suitability test (SST) must be performed before any analysis to ensure the chromatographic system is performing adequately. This includes assessing parameters like peak asymmetry (tailing factor), theoretical plates, and the precision of replicate injections.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D System Suitability Test (SST) - Replicate injections of standard - Check Tailing, Plates, %RSD C->D E Inject Sample D->E If SST Passes F Acquire Chromatogram (UV Detection @ 254 nm) E->F G Integrate all peaks F->G H Calculate Purity by Area % (Area_main / Area_total) * 100 G->H I Generate Report H->I

Caption: Workflow for RP-HPLC Purity Assessment.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV/DAD detector and a column oven.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-22 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in 50:50 Acetonitrile:Water.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%. The tailing factor should be ≤ 1.5.

  • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Expertise in Application: For this compound, GC-MS is the definitive method for analyzing volatile and semi-volatile impurities.[9][10] This includes residual solvents from synthesis and potential low-boiling point byproducts. The analyte itself is sufficiently volatile and thermally stable for GC analysis. The mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification of known impurities and tentative identification of unknowns through library matching (e.g., NIST database).[9]

Trustworthiness & Self-Validation: The coupling of a separation technique with a highly specific detector like a mass spectrometer provides an inherently trustworthy system. The mass spectrum validates the identity of the peak eluted from the GC column. A key consideration is preventing thermal degradation in the injector port; a temperature ramp program for the oven is crucial to elute a wide range of impurities without compromising the main analyte.[6]

Workflow for GC-MS Impurity Profiling

A Prepare Sample Solution (e.g., in Acetone or DCM) B Inject into GC-MS A->B C Separation on Capillary Column (e.g., HP-5ms) B->C D Elute into MS C->D E Electron Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Acquire Total Ion Chromatogram (TIC) F->G H Extract Mass Spectra for each Peak G->H I Identify Impurities (Compare spectra to NIST Library) H->I J Quantify using Internal/External Standard I->J

Caption: Workflow for GC-MS Volatile Impurity Analysis.

Detailed Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 amu.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in high-purity acetone.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary ratio method. The integrated area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[11]

Expertise in Application: This technique is the gold standard for certifying reference materials. Both ¹H and ¹⁹F NMR can be utilized for this compound. ¹⁹F qNMR is particularly powerful as the ¹⁹F spectral window is wide, leading to less signal overlap and a clean baseline. The key to success is the judicious selection of an internal standard (e.g., 4,4´-difluorobenzophenone for ¹⁹F qNMR or maleic acid for ¹H qNMR) and the use of appropriate acquisition parameters, especially a long relaxation delay (D1 ≥ 5 * T₁) to ensure complete magnetization recovery for accurate integration.

Trustworthiness & Self-Validation: The method's validity rests on fundamental physical principles, the accuracy of weighing, and the purity of the internal standard. The protocol is self-validating in that the structure of the analyte is confirmed simultaneously with its quantification. Any impurities with observable NMR signals can also be identified and quantified if their structures can be deduced.

Workflow for qNMR Absolute Purity Determination

A Accurately weigh Analyte (approx. 15 mg) C Combine in vial A->C B Accurately weigh Internal Standard (e.g., Maleic Acid, approx. 5 mg) B->C D Dissolve in precise volume of Deuterated Solvent (e.g., DMSO-d6) C->D E Transfer to NMR tube D->E F Acquire Spectrum (¹H or ¹⁹F) - Long Relaxation Delay (D1) - Sufficient Scans (e.g., 64) E->F G Process Data (Phase & Baseline Correction) F->G H Integrate Analyte & Standard peaks G->H I Calculate Absolute Purity using the qNMR equation H->I

Caption: Workflow for Absolute Purity by qNMR.

Detailed Experimental Protocol: ¹H-qNMR

  • Instrumentation: NMR Spectrometer (≥ 400 MHz).

  • Internal Standard: Maleic Acid (Certified Reference Material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~5 mg of maleic acid into the same vial.

    • Dissolve the contents in 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 64.

  • Data Processing: Apply phase and baseline correction.

  • Integration:

    • Integrate the aldehyde proton (CHO) of the analyte (around δ 10.0 ppm, 1H).

    • Integrate the olefinic protons of maleic acid (around δ 6.3 ppm, 2H).

  • Calculation: Use the standard qNMR equation to calculate the purity (w/w %).

Performance Comparison Summary

The following table provides a comparative overview of the discussed techniques for the analysis of this compound.

Parameter RP-HPLC-UV GC-MS Quantitative NMR (qNMR) LC-MS
Primary Use Purity (Area %), Impurity ProfileVolatile Impurities, Residual SolventsAbsolute Purity (w/w %), Structural ConfirmationImpurity Identification & Characterization
Sensitivity HighVery HighMediumVery High
Selectivity HighVery HighHigh (structurally)Extremely High
Quantitation Relative (Area %)Relative/Absolute (with standards)Absolute (Primary Method)Relative
Key Advantage Robust, versatile, widely availableGold standard for volatiles, library matchingNo analyte-specific standard neededDefinitive impurity identification (HRMS)
Key Limitation Requires standards for impurity IDAnalyte must be thermally stableLower sensitivity, higher equipment costMatrix effects can suppress ionization

Synergistic Workflow for Comprehensive Characterization

No single method can provide a complete picture. A logical, synergistic workflow ensures comprehensive analysis and validation of material purity.

Sample Sample of This compound HPLC RP-HPLC-UV Purity Screening Sample->HPLC Initial Purity Check GCMS GC-MS Volatiles & Solvents Sample->GCMS Residual Solvent Check qNMR qNMR Absolute Purity Assay Sample->qNMR Certify as Reference Standard LCMS LC-HRMS Impurity ID & Structure HPLC->LCMS Identify unknown peaks >0.1% Report Final Certificate of Analysis HPLC->Report GCMS->Report qNMR->Report LCMS->Report

Caption: Integrated workflow for comprehensive purity analysis.

Conclusion

The purity assessment of this compound requires a carefully selected set of analytical tools. RP-HPLC serves as an excellent frontline technique for routine quality control and impurity profiling by area percentage. GC-MS is indispensable for the detection and quantification of volatile impurities and residual solvents, which are often overlooked. For the definitive assignment of absolute purity, particularly for qualifying a batch as a reference standard, qNMR is the unequivocal method of choice due to its primary nature. Finally, when unknown impurities are detected, hyphenated techniques like LC-HRMS are critical for their structural elucidation.

By employing these methods synergistically, as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

A Comparative Guide to the Characterization of Novel Compounds Derived from 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of success in novel compound synthesis. 3-Fluoro-2-iodobenzaldehyde stands out as a particularly valuable scaffold due to the unique and complementary reactivity imparted by its constituent functional groups. The electron-withdrawing nature of the fluorine atom can significantly influence the acidity of adjacent protons and the overall electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity of the final compound. Simultaneously, the iodo group provides a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of molecular diversity.

This guide provides an in-depth technical comparison of synthetic strategies and characterization methodologies for novel compounds derived from this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of the resulting compounds' properties, supported by illustrative experimental data.

The Strategic Advantage of this compound in Synthesis

The ortho-positioning of the fluorine and iodine atoms relative to the aldehyde group in this compound creates a unique chemical environment. The aldehyde group itself is a versatile functional group, readily participating in condensations, reductive aminations, and oxidations. The fluorine atom, being the most electronegative element, exerts a strong inductive effect, which can influence the reactivity of the aldehyde and the aromatic ring. The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This trifecta of functional groups allows for a modular and divergent approach to the synthesis of complex molecules.

Synthesis of a Novel Fluorinated Quinoline: An Illustrative Example

To demonstrate the synthetic utility of this compound, we will detail the synthesis of a novel fluorinated quinoline derivative. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antifungal properties.[1] The synthesis of fluorinated quinolines is of particular interest as the fluorine atom can enhance their therapeutic potential.[1]

The following protocol is an adaptation of established methods for quinoline synthesis, applied to the specific case of this compound.

Experimental Workflow: Synthesis of 8-Fluoro-7-iodo-2-methylquinoline

G start Start: this compound & Acetone step1 Step 1: Claisen-Schmidt Condensation (NaOH, Ethanol, rt, 4h) start->step1 intermediate1 Intermediate: (E)-4-(3-fluoro-2-iodophenyl)but-3-en-2-one step1->intermediate1 step2 Step 2: Reductive Cyclization (Fe, NH4Cl, Ethanol/Water, reflux, 6h) intermediate1->step2 product Product: 8-Fluoro-7-iodo-2-methylquinoline step2->product purification Purification: Column Chromatography product->purification

Caption: Workflow for the synthesis of 8-Fluoro-7-iodo-2-methylquinoline.

Detailed Experimental Protocol:

Step 1: Synthesis of (E)-4-(3-fluoro-2-iodophenyl)but-3-en-2-one (Intermediate 1)

  • To a solution of this compound (2.50 g, 10.0 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add acetone (1.45 mL, 20.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with 1 M HCl to pH ~5.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain (E)-4-(3-fluoro-2-iodophenyl)but-3-en-2-one as a pale yellow solid.

Step 2: Synthesis of 8-Fluoro-7-iodo-2-methylquinoline (Final Product)

  • In a 250 mL three-necked flask equipped with a reflux condenser, add the intermediate from Step 1 (2.0 g, 6.58 mmol), iron powder (1.84 g, 32.9 mmol), and ammonium chloride (1.76 g, 32.9 mmol).

  • Add a mixture of ethanol and water (4:1, 100 mL).

  • Heat the mixture to reflux with vigorous stirring for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 8-fluoro-7-iodo-2-methylquinoline as a white solid.

Characterization and Comparative Analysis

Thorough characterization of the synthesized compound is essential to confirm its structure and purity. Below is a comparative table of the expected characterization data for the starting material and the synthesized quinoline derivative.

Compound Molecular Formula Molecular Weight ( g/mol ) 1H NMR (CDCl3, δ ppm) 13C NMR (CDCl3, δ ppm) FT-IR (cm-1) MS (m/z)
This compound C7H4FIO250.0110.1 (s, 1H), 7.8-7.9 (m, 1H), 7.4-7.5 (m, 1H), 7.2-7.3 (m, 1H)190.1, 162.5 (d, J=250 Hz), 140.2, 130.5, 125.8 (d, J=4 Hz), 95.3 (d, J=20 Hz)1695 (C=O), 1580, 1450, 1250 (C-F)250 (M+)
8-Fluoro-7-iodo-2-methylquinoline C10H7FIN287.078.1 (d, 1H), 7.8 (d, 1H), 7.4 (t, 1H), 7.2 (d, 1H), 2.7 (s, 3H)160.2, 158.5 (d, J=255 Hz), 145.1, 138.4, 128.9, 126.7, 124.3 (d, J=5 Hz), 122.6, 92.1 (d, J=18 Hz), 25.41610, 1570, 1480, 1260 (C-F)287 (M+)
Causality in Spectroscopic Data
  • 1H NMR: The disappearance of the aldehyde proton signal at ~10.1 ppm and the appearance of a new methyl singlet at ~2.7 ppm are key indicators of the successful transformation. The aromatic region will also show a shift and change in splitting patterns consistent with the formation of the quinoline ring system.

  • 13C NMR: The upfield shift of the carbonyl carbon from ~190 ppm to the aromatic region and the appearance of a new methyl carbon signal at ~25 ppm confirm the reaction. The carbon attached to the fluorine will show a characteristic large coupling constant (JC-F).

  • FT-IR: The disappearance of the strong C=O stretch of the aldehyde at ~1695 cm-1 and the appearance of new C=N and C=C stretching vibrations in the 1610-1480 cm-1 region are indicative of quinoline formation. The C-F stretch will be retained.

  • Mass Spectrometry: The molecular ion peak will shift from m/z 250 to m/z 287, corresponding to the molecular weight of the product.

Alternative Synthetic Pathways and Comparative Performance

While the illustrated synthesis of a quinoline derivative is a robust method, the versatility of this compound allows for the exploration of other synthetic routes to access different classes of compounds.

Suzuki-Miyaura Coupling

The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling with a variety of boronic acids can be employed to synthesize biaryl compounds, which are prevalent in many biologically active molecules.[2]

G start This compound product 3-Fluoro-2-arylbenzaldehyde start->product boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) reagents->product

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Advantages:

  • High functional group tolerance.

  • Commercially available and diverse range of boronic acids.

  • Generally high yields.

Considerations:

  • Requires an inert atmosphere.

  • Palladium catalysts can be expensive.

Synthesis of 1,3-Oxazines

Condensation reactions with amines and other nucleophiles can lead to the formation of various heterocyclic systems. For instance, a one-pot, multi-component reaction with a primary amine and a β-dicarbonyl compound could yield 1,3-oxazine derivatives, which are known to possess a range of pharmacological activities.[3]

Advantages:

  • Atom-economical multi-component reactions.

  • Can generate complex structures in a single step.

Considerations:

  • May require optimization of reaction conditions to achieve good yields and selectivity.

  • Side reactions are possible.

Comparative Biological Evaluation (Illustrative)

To provide a comprehensive comparison, the synthesized compounds should be evaluated for their biological activity. Based on the known activities of fluorinated quinolines, an antifungal assay against a panel of common fungal pathogens would be a relevant starting point.

Compound Antifungal Activity (MIC, µg/mL)
Candida albicans
8-Fluoro-7-iodo-2-methylquinoline 16
Fluconazole (Control) 8

This illustrative data suggests that the novel fluorinated quinoline exhibits moderate antifungal activity, warranting further investigation and optimization of the structure-activity relationship.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of novel compounds. Its unique combination of functional groups allows for the application of various synthetic strategies, including the formation of complex heterocyclic systems and biaryl compounds. This guide has provided an illustrative example of the synthesis and characterization of a novel fluorinated quinoline, highlighting the importance of detailed experimental protocols and thorough spectroscopic analysis. By exploring alternative synthetic pathways and conducting comparative biological evaluations, researchers can fully exploit the potential of this compound in the discovery and development of new chemical entities with significant therapeutic potential.

References

A Mechanistic and Performance Guide to Reactions of 3-Fluoro-2-iodobenzaldehyde: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth technical comparison of the reactions of 3-fluoro-2-iodobenzaldehyde, a versatile and highly reactive building block. We will delve into the mechanistic underpinnings of its reactivity, compare its performance with relevant alternatives, and provide actionable experimental protocols.

The Unique Profile of this compound: An Electron-Deficient Aromatic System

This compound is a trifunctional arene possessing an aldehyde, a fluorine atom, and an iodine atom. This specific arrangement of substituents creates a unique electronic environment that profoundly influences its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions.

  • Inductive Effects of Fluorine and Aldehyde: Both the fluorine atom and the formyl group (aldehyde) are strongly electron-withdrawing. Their combined inductive effect significantly reduces the electron density of the aromatic ring. This electron deficiency makes the carbon atom of the carbon-iodine (C-I) bond more electrophilic and thus more susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0). This is a key initiation step in many cross-coupling reactions.

  • The Superiority of Iodine as a Leaving Group: In the realm of cross-coupling reactions, the reactivity of the carbon-halogen bond follows the trend I > Br > Cl > F. The C-I bond is the weakest among the halogens, facilitating a lower activation energy for oxidative addition. This inherent reactivity makes this compound a highly efficient substrate in a variety of coupling reactions, often allowing for milder reaction conditions and lower catalyst loadings compared to its bromo- or chloro-analogs.[1]

  • Ortho-Positioning and its Mechanistic Implications: The ortho-relationship of the fluorine and iodine atoms can introduce steric and electronic effects that influence reaction kinetics and selectivity. While steric hindrance from the ortho-substituents can sometimes retard the rate of oxidative addition, the electronic benefits of the electron-withdrawing fluorine atom generally outweigh these steric considerations.[2]

Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. Below, we compare its expected performance in two of the most widely used coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reaction involves the coupling of an organoboron reagent with an organic halide.

Mechanistic Advantage: The electron-deficient nature of the this compound ring is expected to accelerate the rate-determining oxidative addition step of the catalytic cycle. Hammett plot analyses of Suzuki-Miyaura reactions with substituted aryl halides have shown that electron-withdrawing groups enhance the reaction rate.[3]

Starting MaterialKey Structural FeatureExpected Reactivity in Suzuki-Miyaura CouplingRationale
This compound Electron-withdrawing fluorine and aldehyde groupsHigh The combined electron-withdrawing effect of the fluorine and aldehyde groups enhances the rate of oxidative addition.
2-Iodobenzaldehyde Electron-withdrawing aldehyde groupModerate to High The aldehyde group activates the C-I bond, but less so than the combined effect with a fluorine atom.
3-Fluoro-2-bromobenzaldehyde Bromo leaving groupModerate The C-Br bond is stronger than the C-I bond, requiring more forcing conditions for oxidative addition.
2-Iodobenzene No activating aldehyde groupLow to Moderate Lacks the activating effect of the electron-withdrawing aldehyde group.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for aryl iodides and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 3-fluoro-2-formylphenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation + Ar'-B(OH)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in medicinal chemistry and materials science. This reaction couples a terminal alkyne with an aryl or vinyl halide.

Mechanistic Advantage: Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of this compound facilitates the initial oxidative addition of the C-I bond to the palladium(0) catalyst.

Comparative Performance:

Starting MaterialKey Structural FeatureExpected Reactivity in Sonogashira CouplingRationale
This compound Electron-withdrawing fluorine and aldehyde groupsHigh The electron-deficient ring enhances the rate of oxidative addition.
2-Iodobenzaldehyde Electron-withdrawing aldehyde groupModerate to High The aldehyde group provides activation.
3-Fluoro-2-bromobenzaldehyde Bromo leaving groupModerate The C-Br bond is less reactive than the C-I bond.
2-Iodobenzene No activating aldehyde groupLow to Moderate Lacks the activating effect of the aldehyde group.

Experimental Protocol: A General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for aryl iodides and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine) as the solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) CuI CuI Transmetalation->CuI Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Alkyne (Product) Reductive_Elimination->Product Alkyne Terminal Alkyne Cu-Acetylide Copper(I) Acetylide Alkyne->Cu-Acetylide + CuI, Base Cu-Acetylide->Transmetalation

Caption: Dual catalytic cycle of the Sonogashira reaction.

Synthetic Utility: A Gateway to Fluorinated Heterocycles

The strategic placement of the aldehyde, fluorine, and iodine functionalities in this compound makes it an excellent precursor for the synthesis of complex, fluorinated heterocyclic scaffolds.[4][5] The aldehyde can be used for condensation or cyclization reactions, while the iodo and fluoro groups can be sequentially functionalized or participate in intramolecular reactions.

For instance, after a Sonogashira coupling to introduce an alkyne, the resulting ortho-alkynyl benzaldehyde can undergo an intramolecular cyclization to form substituted quinolines or other fused heterocyclic systems. The presence of the fluorine atom in the final product can significantly modulate its physicochemical and biological properties, a strategy widely employed in drug discovery.[4][6]

Conclusion and Future Outlook

This compound stands out as a highly valuable and reactive building block for organic synthesis. Its unique electronic properties, stemming from the synergistic effects of the fluoro, iodo, and aldehyde groups, render it exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a mechanistic rationale for its enhanced reactivity compared to less substituted analogs and has offered practical experimental guidance. For researchers aiming to construct complex, functionalized, and fluorinated molecules, this compound represents a powerful and efficient starting point.

References

assessing the electronic effects of the fluorine in 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Fluorine in 3-Fluoro-2-iodobenzaldehyde: A Comparative Analysis

In the landscape of pharmaceutical and materials science, the precise tuning of a molecule's electronic properties is paramount for achieving desired functions. The strategic placement of halogen atoms on an aromatic ring is a cornerstone of this molecular engineering. This guide provides a comprehensive assessment of the electronic effects of the fluorine atom in this compound, a versatile building block in organic synthesis. We will delve into a comparative analysis against related benzaldehydes, supported by established experimental methodologies and computational insights, to provide researchers, scientists, and drug development professionals with a practical framework for understanding and utilizing this compound.

The Duality of Halogen Electronic Effects: A Theoretical Primer

Halogens, like fluorine and iodine, exert a fascinating dual influence on the electronic environment of an aromatic ring. This duality stems from the interplay of two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are bonded through the sigma (σ) framework. This electron-withdrawing effect deactivates the aromatic ring, making it less susceptible to electrophilic attack. Fluorine is the most electronegative element, and thus exhibits the strongest inductive effect among the halogens.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi (π) system of the aromatic ring. This electron-donating effect increases the electron density at the ortho and para positions and tends to activate the ring towards electrophilic substitution.

The net electronic impact of a halogen substituent is a delicate balance of these opposing forces. For fluorine, the potent inductive effect generally outweighs its weaker resonance effect. For iodine, with its lower electronegativity and more diffuse lone pairs, the inductive effect is weaker, but its resonance contribution is also less significant compared to fluorine. In this compound, these effects are combined, creating a unique electronic landscape that influences the reactivity of the aldehyde group and the aromatic ring.

G cluster_effects Electronic Effects of Halogens cluster_molecule On this compound cluster_net Net Result Inductive Inductive Effect (-I) Result Overall e--withdrawing character modulating aldehyde reactivity Inductive->Result Resonance Resonance Effect (+M) Resonance->Result Fluorine Fluorine Fluorine->Inductive Strongly e--withdrawing Fluorine->Resonance Weakly e--donating Iodine Iodine Iodine->Inductive Moderately e--withdrawing Iodine->Resonance Very weakly e--donating

Caption: Interplay of inductive and resonance effects for Fluorine and Iodine.

Methodologies for Assessing Electronic Effects

To quantitatively and qualitatively assess the electronic influence of the fluorine and iodine substituents, a multi-pronged approach is necessary. We will compare this compound with three key reference compounds: Benzaldehyde (the unsubstituted parent), 3-Fluorobenzaldehyde, and 2-Iodobenzaldehyde.

Spectroscopic Analysis: Probing the Molecular Environment

Spectroscopy offers a direct window into how substituents alter the electronic distribution within a molecule.

NMR spectroscopy is exceptionally sensitive to the electronic environment around atomic nuclei.

  • ¹H NMR: The chemical shift of the aldehydic proton (~9.5-10.5 ppm) is a key indicator. Electron-withdrawing groups deshield this proton, shifting it downfield to a higher ppm value.

  • ¹³C NMR: The resonance of the carbonyl carbon (~190-200 ppm) is similarly affected. Increased electron withdrawal by the halogen substituents will lead to a downfield shift.

  • ¹⁹F NMR: This technique is a powerful and direct probe for fluorine-containing compounds, providing information about the electronic environment of the fluorine atom itself.

Comparative ¹H and ¹³C NMR Data (Predicted Shifts)

CompoundAldehyde ¹H Shift (δ, ppm)Carbonyl ¹³C Shift (δ, ppm)Rationale
Benzaldehyde~9.99~192.3Baseline reference.
3-Fluorobenzaldehyde~10.02~191.0The strong -I effect of fluorine deshields the ring protons but can have a more complex effect on the distal aldehyde group.[1]
2-Iodobenzaldehyde~10.15~195.5The -I effect of iodine and potential through-space interactions from the ortho position deshield the aldehyde proton and carbon.
This compound >10.15 >195.5 The combined, potent electron-withdrawing inductive effects of both halogens are expected to significantly deshield the aldehyde group, resulting in the most downfield shifts.

The stretching frequency of the carbonyl (C=O) bond in the IR spectrum is highly sensitive to electronic effects. Electron-withdrawing groups strengthen the C=O bond by reducing electron donation from the ring, causing the absorption to shift to a higher wavenumber (cm⁻¹).[2]

Comparative C=O Stretching Frequencies

CompoundC=O Stretch (cm⁻¹)Rationale
Benzaldehyde~1703Baseline reference.
3-Fluorobenzaldehyde~1708The -I effect of fluorine increases the C=O bond order, shifting the frequency higher.[3]
3-Iodobenzaldehyde~1705The weaker -I effect of iodine results in a smaller shift compared to fluorine.[4]
This compound >1708 The cumulative electron-withdrawing nature of both substituents is predicted to cause the most significant shift to a higher wavenumber.
Chemical Reactivity: The Hammett Plot

Linear free-energy relationships, particularly the Hammett equation, provide a powerful tool for quantifying the electronic effect of substituents on reaction rates.[5] The equation is given by:

log(kₓ/kₒ) = ρσ

Where:

  • kₓ is the rate constant for the substituted reactant.

  • kₒ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.[5]

By measuring the rate of a reaction (e.g., the reduction of the aldehyde to an alcohol) for a series of substituted benzaldehydes, a Hammett plot can be constructed. The positive slope (ρ > 0) in such a plot for aldehyde reduction signifies that electron-withdrawing groups accelerate the reaction by making the carbonyl carbon more electrophilic and stabilizing the developing negative charge in the transition state.[6][7] The combined σ value for the 3-fluoro and 2-iodo groups in our target molecule would be expected to be strongly positive, placing it far to the right on a Hammett plot and indicating a significantly enhanced reaction rate compared to benzaldehyde.

HammettPlot Hypothetical Hammett Plot: Aldehyde Reduction xaxis σ (Substituent Constant) origin xaxis->origin      -0.5                0                0.5                1.0 yaxis log(kx/k₀) yaxis->origin      -1.0                0                1.0                2.0 p1 EDG p5 3-F, 2-I p1->p5   ρ > 0 p2 H p3 F p4 I

Caption: A hypothetical Hammett plot for benzaldehyde reduction.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), can provide invaluable insights into electronic structure.

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, we would expect to see a highly electron-deficient (blue) region around the carbonyl carbon and the aromatic ring, indicative of the strong withdrawing effects of the halogens.

  • Calculated Dipole Moment: The magnitude and direction of the molecular dipole moment can quantify the overall polarity induced by the substituents.

Experimental Protocols

To validate the predicted effects, the following self-validating protocols should be employed.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~10 mg of each benzaldehyde analogue (Benzaldehyde, 3-Fluorobenzaldehyde, 2-Iodobenzaldehyde, and this compound) in 0.7 mL of deuterated chloroform (CDCl₃) in separate NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Process the spectra using appropriate software. Reference the spectra to TMS. Compare the chemical shifts of the aldehydic proton and the carbonyl carbon across the series of compounds. The internal consistency of the shifts relative to the known electronic effects of the substituents serves as a self-validation check.

Protocol 2: Kinetic Study for Hammett Plot (Aldehyde Reduction)
  • Reaction Setup: Prepare stock solutions of each benzaldehyde analogue and a reducing agent (e.g., sodium borohydride) in a suitable solvent (e.g., isopropanol).

  • Kinetic Runs: In a temperature-controlled UV-Vis spectrophotometer, initiate the reaction by mixing the aldehyde and reducing agent solutions. Monitor the disappearance of the benzaldehyde's π-π* absorption band (~250 nm) over time.

  • Rate Constant Calculation: Determine the initial reaction rate for each substituted benzaldehyde. Assuming pseudo-first-order conditions (large excess of NaBH₄), the rate constant (kₓ) can be determined from the slope of a plot of ln(Absorbance) vs. time.

  • Hammett Plot Construction: Plot log(kₓ/kₒ) versus the known Hammett σ constants for the single-substituent analogues. The linearity of the plot for the reference compounds validates the experimental setup. The position of this compound on this plot will allow for the experimental determination of its combined substituent effect.

cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehydes, NaBH4) B Mix Reagents in Cuvette (T-controlled) A->B Initiate Reaction C Monitor Absorbance vs. Time via UV-Vis B->C Data Acquisition D Calculate Rate Constant (kx) C->D Kinetic Analysis E Plot log(kx/k₀) vs. σ D->E Collate Data F Determine ρ and σ_exp for target molecule E->F Linear Regression

Caption: Workflow for experimental determination of Hammett parameters.

Conclusion

The electronic character of this compound is dominated by the powerful electron-withdrawing inductive effects of both the fluorine and iodine substituents. This is predicted to result in a highly electrophilic aldehyde carbon, evidenced by significant downfield shifts in ¹H and ¹³C NMR spectra and a high C=O stretching frequency in the IR spectrum. These strong withdrawing effects markedly accelerate nucleophilic attack at the carbonyl group, a property that can be quantified using Hammett analysis. This detailed understanding allows researchers to rationally design synthetic routes and predict the reactivity of this versatile building block, making it a valuable tool in the development of novel pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These transformations are indispensable in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[1] The choice of a specific cross-coupling methodology—be it Suzuki-Miyaura, Heck, Sonogashira, Stille, or Buchwald-Hartwig—is a critical decision in any synthetic campaign, directly impacting reaction yield, substrate scope, and overall efficiency.

This guide provides an in-depth comparative analysis of these pivotal cross-coupling methods. It is designed to move beyond a simple recitation of protocols, instead offering insights into the mechanistic nuances and practical considerations that govern reaction outcomes. By understanding the underlying principles and comparative performance, researchers can make more informed decisions to optimize their synthetic strategies.

The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle

At the core of most of these reactions lies a similar catalytic cycle involving a palladium catalyst. The cycle typically consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The efficiency of each step is highly dependent on the choice of ligands, substrates, and reaction conditions.

Generalized Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration R-R' Product (R-R') Reductive Elimination->R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[2]

Mechanistic Considerations

The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an aryl, vinyl, or alkyl halide or triflate. A key step is the transmetalation of the organic group from boron to the palladium center, which is facilitated by a base.

Comparative Performance and Yield Analysis

The Suzuki-Miyaura coupling is renowned for its high yields, often exceeding 90%, across a wide range of substrates.[3] Its primary advantages lie in the low toxicity of the boron-containing reagents and byproducts and its compatibility with aqueous conditions.[3]

Coupling PartnersCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromide + Arylboronic AcidPdCl₂(Lₙ@β-CD) (0.01 mol%)K₃PO₄·7H₂OWater8080-100[3][4]
3-Bromoquinoline + Phenylboronic AcidPd(dppf)Cl₂K₂CO₃1,4-Dioxane100>95[5]
Aryl Bromide + Arylboronic AcidPd(PPh₃)₄KOAcDioxane120 (MW)High[6]
Experimental Protocol: Suzuki-Miyaura Coupling in Aqueous Media

This protocol is based on a highly efficient method for Suzuki reactions in aqueous media.[3][4]

  • Reagent Setup: To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄·7H₂O (1.5 mmol), and TBAB (1.5 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by adding PdCl₂ (0.01 mol%) and the Lₙ@β-CD ligand to water (2 mL).

  • Reaction Execution: Add the catalyst solution to the reaction vessel. Heat the mixture at 80 °C for 4 hours.

  • Workup and Isolation: After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base, TBAB C Add Catalyst to Reagents A->C B Prepare Catalyst Solution (PdCl2, Ligand, Water) B->C D Heat at 80°C for 4h C->D E Cool and Extract with Organic Solvent D->E F Dry, Filter, Concentrate E->F G Purify by Chromatography F->G

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

II. The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[7] It is particularly useful for the synthesis of substituted olefins.

Mechanistic Considerations

The mechanism of the Heck reaction differs from the Suzuki coupling in that it does not involve a transmetalation step with an organometallic reagent. Instead, the alkene coordinates to the palladium center, followed by migratory insertion and β-hydride elimination to afford the product and regenerate the catalyst.

Comparative Performance and Yield Analysis

Yields in the Heck reaction can be good to excellent, but are often sensitive to steric hindrance around the alkene and the electronic nature of the aryl halide.[8] Electron-deficient aryl halides tend to react more readily.[7]

Coupling PartnersCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Bromobenzene + StyreneImidazole-based SPO–Pd complex (2 mol%)K₂CO₃DMF60up to 82[9]
Aryl Halide + AlkenePd(OAc)₂ (0.5 mol%)K₂CO₃DMA14054-88[8]
4-Bromoacetophenone + StyrenePd(OAc)₂ (1 mol%) + NHC ligandK₂CO₃DMF/H₂O80Good[7]
Experimental Protocol: Heck Coupling of Bromobenzene and Styrene

This protocol is based on an optimized procedure using an imidazole-based SPO-Pd complex.[9]

  • Reagent Setup: In a reaction tube, combine bromobenzene (1.0 mmol), styrene (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the imidazole-based SPO–Pd complex (2 mol%).

  • Solvent Addition: Add DMF (1 mL).

  • Reaction Execution: Seal the tube and heat the mixture at 60 °C for 12 hours.

  • Workup and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

III. The Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.[10]

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[11][12] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free versions of the reaction have also been developed.[12][13]

Comparative Performance and Yield Analysis

The Sonogashira coupling is known for its mild reaction conditions, often proceeding at room temperature, and its high functional group tolerance.[11][12] Yields are generally high for a wide variety of substrates.

Coupling PartnersCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl Halide + Terminal AlkynePd(PPh₃)₂Cl₂/CuIAmineAmineRTGood[11][12]
Aryl Bromide + Terminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃AmineAmineRTHigh[13]
Experimental Protocol: General Sonogashira Coupling

This is a general procedure representative of the Sonogashira reaction.[11][13]

  • Reagent Setup: To a flask under an inert atmosphere, add the aryl halide (1.0 eq.), the terminal alkyne (1.2 eq.), and a copper(I) salt (e.g., CuI, 5 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS).

  • Workup and Isolation: Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

IV. The Stille Coupling: Versatility with Organotins

The Stille coupling is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or pseudohalide.[14][15] It has a very broad scope with few limitations on the R-groups that can be coupled.[14]

Mechanistic Considerations

The catalytic cycle follows the general pathway of oxidative addition, transmetalation, and reductive elimination. The transmetalation step involves the transfer of an organic group from the organotin reagent to the palladium catalyst.

Comparative Performance and Yield Analysis

The Stille reaction is known for its tolerance of a wide variety of functional groups and its use of air- and moisture-stable organotin reagents.[15][16] High yields, often in the range of 76-99%, can be achieved under mild conditions.[16] A significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[14]

Coupling PartnersCatalyst SystemAdditiveSolventTemp (°C)Yield (%)Reference
Aryl/Acyl Halide + Alkyltin ReagentPalladium Catalyst--Mild76-99[16]
Aryl Bromide + OrganotinPd(OAc)₂/Dabco---Good[14]

V. The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[17][18] It has largely replaced harsher, classical methods for the synthesis of aryl amines.[17]

Mechanistic Considerations

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to yield the aryl amine product.[18]

Comparative Performance and Yield Analysis

The development of increasingly sophisticated phosphine ligands has dramatically expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides under mild conditions with excellent yields.[17][19] The choice of base and solvent is critical and can significantly impact the reaction outcome.[20][21]

Coupling PartnersCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromide + Secondary AminePd₂(dba)₃/P(o-tol)₃NaOtBuToluene100Good[19]
Aryl Chloride + Primary AmineG3-XPhos PrecatalystK₂CO₃t-Amyl alcohol110High[21]
Carbazole + Aryl BromidePd₂(dba)₃/DavePhosNaOtBuToluene11036[22]

Conclusion: Selecting the Optimal Cross-Coupling Strategy

The choice of the most appropriate cross-coupling reaction is a multifaceted decision that depends on the specific synthetic target, the nature of the coupling partners, and the desired functional group tolerance.

  • For general C(sp²)-C(sp²) bond formation , the Suzuki-Miyaura coupling is often the first choice due to its high yields, mild conditions, and the use of non-toxic and stable boronic acids.

  • To introduce an alkene moiety , the Heck reaction is the premier method, providing a direct route to substituted olefins.

  • For the synthesis of molecules containing an alkyne unit , the Sonogashira coupling offers a mild and efficient pathway.

  • When a broad substrate scope and high functional group tolerance are paramount , the Stille coupling is a powerful option, provided the toxicity of organotin reagents can be managed.

  • For the crucial construction of C-N bonds , the Buchwald-Hartwig amination has become the gold standard, offering unparalleled scope and efficiency.

By understanding the strengths and limitations of each of these named reactions, researchers can navigate the complexities of modern organic synthesis and efficiently construct the complex molecules that drive innovation in science and medicine.

References

A Senior Application Scientist's Guide to NMR Validation of 3-Fluoro-2-iodobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Challenge of a Key Building Block

3-Fluoro-2-iodobenzaldehyde is a highly valuable synthetic intermediate, prized for its three distinct reactive sites: the aldehyde, the carbon-iodine bond, and the carbon-fluorine bond. This trifecta of functionality allows for sequential, site-selective modifications, making it a cornerstone in the synthesis of complex molecules for pharmaceuticals and materials science.[1] The very versatility of this molecule, however, presents a significant analytical challenge. Upon reaction, a chemist must ask: Did the reaction occur at the intended site? Did it go to completion? Are there isomeric byproducts?

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous validation of products derived from this compound. We will move beyond simple data reporting to explain the causality behind spectral changes, offering a framework for confident structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on precise and verifiable analytical data.

Pillar 1: The Core Principles of Multi-Nuclear NMR Validation

NMR spectroscopy is the gold standard for the structural analysis of small molecules in solution because it provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms. For fluorinated compounds like this compound derivatives, a multi-nuclear approach is not just beneficial; it is essential.

  • ¹H NMR (Proton NMR): This is the workhorse experiment. The aldehyde proton (CHO) provides a highly diagnostic singlet far downfield (typically δ 9.5-10.5 ppm). Its disappearance is a primary indicator of reaction at the carbonyl group. The aromatic protons provide crucial information about the substitution pattern through their chemical shifts and spin-spin coupling (J-coupling).

  • ¹³C NMR (Carbon NMR): This technique reveals the carbon skeleton. The carbonyl carbon is unmistakable, appearing around δ 190 ppm.[2][3][4] Carbons bonded to electronegative atoms like fluorine and iodine are also readily identified. The number of unique signals confirms the symmetry of the product.

  • ¹⁹F NMR (Fluorine NMR): For this specific scaffold, ¹⁹F NMR is arguably the most powerful tool for confirming reactions at the adjacent C-I bond.[5] The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in the electronic environment of its neighbors. Furthermore, the absence of background interference makes it a robust method for quantitative analysis.[5]

  • J-Coupling (Spin-Spin Coupling): The interaction between nuclear spins through chemical bonds provides invaluable connectivity data. Heteronuclear couplings, such as ¹H-¹⁹F and ¹³C-¹⁹F, are critical for assigning signals and confirming the proximity of atoms.[6] These through-bond interactions provide a definitive roadmap of the molecular structure.[7][8]

The following workflow provides a systematic approach to product validation after a reaction involving this compound.

G cluster_0 Reaction & Workup cluster_1 NMR Analysis & Validation start This compound + Reagents reaction Reaction (e.g., Suzuki, Reduction) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify sample_prep Prepare Sample (CDCl3 or DMSO-d6) purify->sample_prep Isolated Product acquire_1H Acquire ¹H NMR sample_prep->acquire_1H acquire_19F Acquire ¹⁹F NMR sample_prep->acquire_19F acquire_13C Acquire ¹³C NMR sample_prep->acquire_13C analyze Analyze Spectra: - Chemical Shifts - Integration - Coupling Constants acquire_1H->analyze acquire_19F->analyze acquire_13C->analyze structure Confirm Product Structure analyze->structure G cluster_CI Reactions at C-I Bond cluster_CHO Reactions at Aldehyde start This compound suzuki Suzuki Product (Biaryl Aldehyde) start->suzuki ArB(OH)₂ Pd Catalyst sonogashira Sonogashira Product (Alkynyl Aldehyde) start->sonogashira Alkyne Pd/Cu Catalyst buchwald Buchwald-Hartwig Product (Amino Aldehyde) start->buchwald Amine Pd Catalyst reduction Reduction Product (Benzylic Alcohol) start->reduction NaBH₄ oxidation Oxidation Product (Benzoic Acid) start->oxidation KMnO₄

References

A Researcher's Guide to the Kinetic Landscape of 3-Fluoro-2-iodobenzaldehyde Suzuki Reaction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a foundational element of discovery. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, prized for its versatility and functional group tolerance. However, when faced with sterically demanding substrates such as 3-fluoro-2-iodobenzaldehyde, a deeper understanding of the reaction kinetics becomes paramount for successful and efficient synthesis. This guide provides a comprehensive kinetic analysis of the Suzuki reaction for this challenging substrate, offering a comparative perspective against viable alternatives like the Stille and Negishi couplings. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The presence of both a fluorine and an iodine atom ortho to the formyl group in this compound introduces significant steric and electronic challenges. The bulky iodine atom can impede the approach of the palladium catalyst, while the electron-withdrawing nature of the fluorine and formyl groups can influence the electronics of the aryl halide bond. A thorough kinetic analysis is therefore not merely academic; it is a critical tool for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation.

The Suzuki-Miyaura Coupling: A Kinetic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] The rate-determining step of this cycle is highly dependent on the specific substrates, catalyst, ligand, and reaction conditions employed.

For many aryl halides, the oxidative addition of the C-X bond to the Pd(0) catalyst is the slowest step and thus dictates the overall reaction rate.[5] The reactivity of the aryl halide is directly related to the carbon-halogen bond dissociation energy, following the general trend: I > Br > Cl > F.[5][6] Consequently, this compound, possessing a relatively weak C-I bond, is primed for a facile oxidative addition.

However, the steric hindrance imposed by the ortho-substituents introduces a significant complication. This steric congestion can hinder the approach of the palladium catalyst to the C-I bond, potentially slowing the oxidative addition. More critically, for sterically demanding biaryls, the reductive elimination step, where the two organic fragments are coupled and the Pd(0) catalyst is regenerated, can become the rate-limiting step.[1] The bulky ortho substituents can make it difficult for the biaryl product to be released from the palladium center.

The Indispensable Role of Phosphine Ligands

To overcome the challenge of steric hindrance in the Suzuki reaction of substrates like this compound, the choice of phosphine ligand is critical. Bulky and electron-rich phosphine ligands are often employed to accelerate the reaction. These ligands stabilize the palladium center, promote oxidative addition, and, crucially, facilitate the reductive elimination of the sterically hindered biaryl product. The increased steric bulk of the ligand can create a more crowded coordination sphere around the palladium, which in turn favors the expulsion of the newly formed biaryl. A delicate balance of steric and electronic properties of the ligand is essential for optimal catalytic activity.[1]

Comparative Kinetic Analysis: Suzuki vs. Stille and Negishi Couplings

While the Suzuki reaction is a powerful tool, alternative cross-coupling reactions such as the Stille and Negishi couplings offer different kinetic profiles and may be advantageous for specific applications.

Parameter Suzuki Coupling Stille Coupling Negishi Coupling
Organometallic Reagent Organoboron (e.g., boronic acid)Organostannane (e.g., organotin)Organozinc
Toxicity of Reagent LowHighModerate
Functional Group Tolerance HighModerate to HighHigh
Sensitivity to Steric Hindrance HighModerateModerate to High
Typical Reaction Conditions Mild to moderate heatingMildMild

Table 1: General Comparison of Suzuki, Stille, and Negishi Cross-Coupling Reactions. This table provides a high-level overview of the key features of each reaction.

Stille Coupling: A Less Sterically Sensitive Alternative?

The Stille coupling utilizes organostannane reagents and often exhibits a higher tolerance for sterically hindered substrates compared to the Suzuki reaction. In a direct comparison for a sterically demanding substrate, it was observed that the Suzuki coupling was more significantly impacted by steric hindrance than the Stille coupling, resulting in lower yields for the Suzuki reaction.[6] This suggests that for particularly challenging couplings involving this compound, the Stille reaction might offer a kinetic advantage. However, the high toxicity of organotin reagents is a significant drawback that must be carefully considered.

Negishi Coupling: High Reactivity with a Caveat

The Negishi coupling employs highly reactive organozinc reagents, which can lead to very fast reaction rates. However, the use of ortho-substituted aryl iodides in Negishi couplings can sometimes result in lower conversions and the formation of reduction byproducts.[2] This indicates that while potentially rapid, the Negishi reaction of this compound might require careful optimization to avoid unwanted side reactions.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is essential for understanding and optimizing any chemical reaction. Here, we provide a detailed methodology for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the reaction rate, reaction order, and activation energy of the Suzuki-Miyaura reaction of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a specialized ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Internal standard (e.g., biphenyl, naphthalene)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the arylboronic acid, the palladium catalyst, the base, the internal standard, and the solvent.

  • Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath at the desired temperature to initiate the reaction. At regular time intervals (e.g., every 5-10 minutes for the initial phase, then less frequently), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small volume of cold diethyl ether or ethyl acetate) and a known volume of a diluent.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting material (this compound) and the product. The internal standard allows for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the starting material and product as a function of time to obtain the reaction profile.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time plot.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant.

    • To determine the activation energy (Ea), conduct the reaction at several different temperatures and calculate the rate constant (k) at each temperature. A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, where R is the gas constant.

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow for its kinetic analysis.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent, Internal Standard) Initiate Initiate Reaction (t=0) Start->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Sample->Sample Repeat Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Data Processing (Concentration vs. Time, Rate, Order, Ea) Analyze->Data End Kinetic Profile Data->End

Caption: Experimental workflow for the kinetic analysis of the Suzuki reaction.

Conclusion: Navigating the Kinetic Landscape

The Suzuki-Miyaura cross-coupling of this compound presents a fascinating case study in the interplay of sterics and electronics in catalysis. While the C-I bond suggests a predisposition for rapid oxidative addition, the ortho-substituents introduce a significant steric barrier that can shift the rate-determining step to reductive elimination. The judicious selection of bulky, electron-rich phosphine ligands is paramount to overcoming this hurdle and achieving efficient catalysis.

When compared to its alternatives, the Suzuki reaction, while often preferred for its low toxicity and broad functional group tolerance, may exhibit greater sensitivity to steric hindrance than the Stille coupling. The Negishi coupling, though potentially faster, carries the risk of side reactions with sterically encumbered substrates.

Ultimately, the choice of cross-coupling method will depend on the specific goals of the synthesis, the availability of reagents, and the tolerance for potential drawbacks such as toxicity. By understanding the kinetic nuances of each reaction, researchers can navigate this complex landscape with confidence, designing and executing more efficient and successful syntheses of valuable biaryl compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of chemical synthesis, our commitment to safety and environmental stewardship is as critical as the innovations we pursue. 3-Fluoro-2-iodobenzaldehyde is a valuable reagent, but its halogenated aromatic structure necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to empower you, our scientific colleagues, to manage this chemical with the highest degree of safety and confidence.

Part 1: Hazard Profile & Immediate Safety Protocols

Before any handling or disposal, a complete understanding of the chemical's hazard profile is essential. The primary risks associated with this compound are well-documented in its Safety Data Sheet (SDS), which must always be consulted as the primary source of information.

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Flammable Liquids 4 H227: Combustible liquid
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled
Skin Irritation 2 H315: Causes skin irritation
Serious Eye Irritation 2A H319: Causes serious eye irritation
Reproductive Toxicity 1B H360: May damage fertility or the unborn child
Specific Target Organ Toxicity 3 H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute) 2 H401: Toxic to aquatic life

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |

Given these hazards, particularly its reproductive toxicity and environmental persistence, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Chemical safety goggles or full-face shield. Protects against splashes that can cause serious eye irritation.[1]
Hand Chemical-resistant gloves (e.g., nitrile rubber). Prevents skin contact, which causes irritation and allows for potential absorption.
Body Laboratory coat; additional chemically resistant apron if handling large quantities. Protects skin from accidental contact and contamination of personal clothing.

| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.[2] |

Emergency First Aid Measures

In the event of accidental exposure, immediate and correct first aid is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with copious amounts of water and soap.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is that it must be treated as halogenated hazardous waste .[4][5] Its fluorine and iodine atoms place it in a specific waste category that requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (hydrofluoric and hydroiodic acid). Mixing it with non-halogenated waste streams contaminates them, dramatically increases disposal costs, and violates regulatory standards.[5]

Step 1: Designate and Prepare the Waste Container
  • Select the Right Material: Use a chemically compatible container, typically made of high-density polyethylene (HDPE).[6] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof cap.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly with an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7]

  • Initial Labeling: Fill in the label with:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound."

    • A list of all components and their approximate percentages if it is a mixture.

    • The specific hazard warnings: "Toxic," "Irritant," "Reproductive Hazard," "Marine Pollutant."

Step 2: Collect the Chemical Waste
  • Work in a Fume Hood: All transfers of waste into the container must be performed inside a functioning chemical fume hood to prevent inhalation exposure.

  • Avoid Splashing: Pour waste slowly and carefully. Use a funnel to minimize the risk of spills on the container's exterior.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[6][7] This prevents the release of vapors into the laboratory environment.

Step 3: Store the Waste Container Safely
  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[7] This will contain any potential leaks.

  • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and strong bases.[1]

  • Designated Area: Keep the container in a designated satellite accumulation area within the lab, as specified by your EHS department, until it is ready for pickup.

Step 4: Arrange for Final Disposal
  • Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a pickup.[7]

  • Professional Disposal: Never attempt to dispose of this chemical down the drain or in the regular trash.[7] It must be handled by a licensed and approved waste disposal contractor who can transport it to a certified treatment, storage, and disposal facility (TSDF).

G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.